molecular formula C5H5NO6S2 B078297 Pyridine-3,5-disulfonic Acid CAS No. 13069-04-0

Pyridine-3,5-disulfonic Acid

Cat. No.: B078297
CAS No.: 13069-04-0
M. Wt: 239.2 g/mol
InChI Key: QRYROSZXZPINDI-UHFFFAOYSA-N
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Description

Pyridine-3,5-disulfonic Acid, also known as Pyridine-3,5-disulfonic Acid, is a useful research compound. Its molecular formula is C5H5NO6S2 and its molecular weight is 239.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridine-3,5-disulfonic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine-3,5-disulfonic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridine-3,5-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO6S2/c7-13(8,9)4-1-5(3-6-2-4)14(10,11)12/h1-3H,(H,7,8,9)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYROSZXZPINDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376552
Record name Pyridine-3,5-disulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13069-04-0
Record name Pyridine-3,5-disulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Evolution of Pyridine Sulfonation: From Brute Force to Precision Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the historical and mechanistic evolution of pyridine sulfonation, a reaction critical for synthesizing pyridine-3-sulfonic acid (a key precursor for pharmaceuticals like Vonoprazan and various agrochemicals).[1][2][3] Historically, this transformation was considered one of the most difficult electrophilic aromatic substitutions (EAS) due to the extreme electron deficiency of the pyridine ring. This guide traces the shift from dangerous, high-temperature "brute force" methods (1880s) to mercury-catalyzed breakthroughs (1940s), and finally to modern, safety-conscious SO3-complex methodologies.

Part 1: The Electronic Challenge

Why is Pyridine Sulfonation so Difficult?

To understand the history, one must first understand the electronic barrier. Pyridine is often termed "pi-deficient." The nitrogen atom is more electronegative than carbon, withdrawing electron density from the ring via induction (


 effect) and resonance.
  • Deactivation: The electron density at the carbons is significantly lower than in benzene.

  • The Acid Dilemma: Sulfonation typically requires strong acid (oleum). Under these conditions, the basic nitrogen lone pair becomes protonated (

    
    ), forming the pyridinium ion . The positive charge on the nitrogen further intensifies the ring's deactivation, making it inert to electrophilic attack.
    
  • Regioselectivity: When reaction does occur, it happens at the C3 (meta) position.

    • C2/C4 Attack: Leads to resonance intermediates where the positive charge lands directly on the electronegative nitrogen (highly unstable).

    • C3 Attack: The positive charge is delocalized over carbons only, avoiding the nitrogen.

Visualization: The Electronic Barrier

The following diagram illustrates the mechanistic failure points that plagued early chemists.

PyridineDeactivation Pyridine Pyridine (Free Base) Pyridinium Pyridinium Ion (Inert to Electrophile) Pyridine->Pyridinium Fast Protonation (Major Pathway) N_Complex N-SO3 Complex (Zwitterion - Inactive) Pyridine->N_Complex Reversible Coordination C3_Sigma C3-Sigma Complex (High Energy Barrier) Pyridine->C3_Sigma Slow EAS (Requires Extreme Heat) Acid H2SO4 / Oleum Acid->Pyridinium Pyridinium->C3_Sigma Blocked SO3 SO3 (Electrophile) SO3->N_Complex Product Pyridine-3-Sulfonic Acid C3_Sigma->Product -H+

Figure 1: The mechanistic dilemma. The dominant species in acid (Pyridinium) is unreactive. The reactive species (Free Base) is present in minute concentrations.

Part 2: Historical Evolution of Methodologies

The "Brute Force" Era (1880s - 1930s)

Early attempts by Fischer (1882) relied on thermal energy to overcome the activation barrier.

  • Method: Pyridine + Fuming Sulfuric Acid (Oleum).[1][4]

  • Conditions: Sealed tubes at 300°C – 350°C for 24+ hours.

  • Yield: Poor (~50%).[1]

  • Issues: Severe charring, high pressure hazards, and industrial unviability.

The Mercury Breakthrough (1940s)

The pivotal moment came with the work of McElvain and Goese (1943). They discovered that Mercury(II) Sulfate (


) acted as a catalyst, allowing the reaction to proceed at lower temperatures with higher yields.[1][5]
  • Mechanism: It is believed to proceed via an initial mercuration of the pyridine ring (which is easier than sulfonation), followed by a sulfodesilylation-type exchange where

    
     replaces the 
    
    
    
    .
  • Impact: Lowered temp to ~230°C; Yields increased to ~70%. This became the industrial standard for decades.[1]

Modern Era: SO3 Complexes & Flow Chemistry

Due to the toxicity of mercury, modern methods utilize Sulfur Trioxide complexes (e.g., Pyridine:SO3 or Dioxane:SO3). These reagents provide a "pre-activated" but moderated source of


, often allowing sulfonation under milder conditions or in flow reactors to manage heat transfer.
Comparative Data: Method Efficiency
EraMethodReagentsTemp (°C)Time (h)Yield (%)Key Hazard
1882 Fischer (Classical)Oleum33024~50Explosion/Pressure
1943 McElvain (Catalytic)Oleum + HgSO423016-2071Mercury Toxicity
Modern SO3-ComplexPyridine-SO3170-1908-1275-85Moisture Sensitivity
Current Flow ChemistryOleum (High T)250<1 (min)>80Corrosive Handling

Part 3: Detailed Experimental Protocols

Protocol A: The Classical Mercury-Catalyzed Method (Reference Standard)

Based on McElvain & Goese (1943). Use for historical comparison only. STRICT SAFETY PRECAUTIONS REQUIRED.

Reagents:

  • Pyridine (dry): 1.0 eq

  • 20% Oleum (Fuming Sulfuric Acid): 2.5 eq

  • Mercury(II) Sulfate (

    
    ): 0.03 eq (Catalytic)
    

Workflow:

  • Setup: Use a round-bottom flask with a mechanical stirrer (glass paddle) and a reflux condenser.

  • Addition: Add

    
     to the oleum.[1] Cool the mixture in an ice bath.
    
  • Neutralization (Exothermic): Add pyridine dropwise with vigorous stirring. The reaction is violently exothermic. Control temp < 100°C during addition.

  • Reaction: Heat the mixture in an oil bath to 225°C - 235°C .

  • Duration: Maintain temp for 20 hours.

  • Workup:

    • Cool to room temp.

    • Pour onto crushed ice (Caution: Acid steam).

    • Neutralize with

      
       or 
      
      
      
      to precipitate sulfate as
      
      
      /
      
      
      .
    • Filter hot.[6]

    • Concentrate the filtrate to crystallize Pyridine-3-sulfonic acid.

Protocol B: Modern Mercury-Free Synthesis (SO3-Complex)

Recommended for current laboratory scale synthesis.

Reagents:

  • Pyridine: 1.0 eq (acting as substrate and solvent carrier)

  • 
    -Pyridine Complex (commercial or prepared in situ): 1.2 eq
    

Workflow:

  • Setup: Flame-dried glassware under Argon/Nitrogen atmosphere.

  • Mixture: Dissolve

    
    -Pyridine complex in excess pyridine or a high-boiling inert solvent (e.g., sulfolane).
    
  • Reaction: Heat to reflux (~170°C ) for 12 hours.

    • Note: The complex is milder, but high temp is still required to drive the EAS on the deactivated ring.

  • Workup:

    • Cool to RT.

    • The product often precipitates as the pyridinium salt.

    • Filter and wash with cold ethanol.

    • Recrystallize from water.

Part 4: Mechanistic Visualization (Modern Pathway)

The following diagram details the modern understanding of the reaction pathway, highlighting the energetic "sweet spot" required to sulfonate the free base without decomposing the reagents.

ReactionPathway Start Reagents: Pyridine + Oleum/SO3 Equilibrium Equilibrium: Pyridine (Free) <=> Pyridinium (H+) Start->Equilibrium Sub_Path_A Path A: Protonated Species (Too Deactivated) Equilibrium->Sub_Path_A High Acid Conc. Sub_Path_B Path B: Free Base (Reactive Species) Equilibrium->Sub_Path_B High Temp shifts Ka Transition Transition State: Sigma Complex at C3 Sub_Path_A->Transition X (No Reaction) Sub_Path_B->Transition Slow Attack Final Product: Pyridine-3-Sulfonic Acid Transition->Final -H+ (Restoration of Aromaticity) Hg_Assist Mercury Catalyst (Lowers Activation Energy) Hg_Assist->Transition Catalytic Loop

Figure 2: Reaction pathway analysis showing the necessity of targeting the free base species.

References

  • Fischer, O. (1882).[1][2] Berichte der deutschen chemischen Gesellschaft. Describes the initial high-temperature sulfonation of pyridine.

  • McElvain, S. M., & Goese, M. A. (1943).[4][7] The Sulfonation of Pyridine and the Picolines.[5] Journal of the American Chemical Society, 65(11), 2233–2236.[7]

  • Place, S., et al. (2016). High-Temperature Sulfonation of Pyridine in a Microreactor. Journal of Flow Chemistry.
  • Weissberger, A. (Ed.). The Chemistry of Heterocyclic Compounds: Pyridine and Its Derivatives. Wiley-Interscience.
  • Scriven, E. F. V. (1984). Pyridines.[1][3][4][6][7][8][9][10] In Comprehensive Heterocyclic Chemistry. Elsevier. Detailed review of EAS mechanisms in nitrogen heterocycles.

Sources

Physicochemical Profiling and Applications of Pyridine-3,5-disulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0

Executive Summary

Pyridine-3,5-disulfonic acid (PDSA) represents a highly electron-deficient heterocyclic scaffold characterized by extreme acidity and robust thermal stability. Unlike its mono-sulfonated analog (pyridine-3-sulfonic acid), PDSA features two strong electron-withdrawing sulfonyl groups at the meta positions relative to the nitrogen heteroatom. This configuration creates a unique electronic push-pull system, rendering the molecule valuable as a solid acid catalyst, a multi-dentate ligand in Metal-Organic Frameworks (MOFs), and a critical intermediate in the synthesis of functionalized pyridines (e.g., 3,5-dihydroxypyridine).

This guide provides a rigorous analysis of PDSA’s physicochemical properties, a validated synthesis protocol, and its application in coordination chemistry and catalysis.

Molecular Architecture & Electronic Structure

Electronic Deactivation

The pyridine ring is inherently electron-poor due to the electronegative nitrogen atom withdrawing density via induction and resonance. The introduction of two sulfonic acid groups (


) at the 3- and 5-positions exacerbates this deficiency.
  • Hammett Effects: The sulfonic acid group is strongly electron-withdrawing (

    
    ).
    
  • Reactivity Consequence: The ring is highly deactivated toward electrophilic aromatic substitution, necessitating harsh conditions (oleum, high heat, Hg catalysis) for synthesis. Conversely, the ring is activated for nucleophilic displacement, a property exploited in converting PDSA to 3,5-dihydroxypyridine.

Zwitterionic Character

In the solid state and aqueous solution, PDSA exists primarily as a zwitterion. The highly acidic sulfonic groups protonate the pyridine nitrogen.[1]



This internal salt formation contributes to its high melting point and insolubility in non-polar organic solvents.

Physicochemical Metrics

The following data consolidates experimental and calculated values for PDSA.

PropertyValue / DescriptionContext
IUPAC Name Pyridine-3,5-disulfonic acid-
CAS Number 13069-04-0Distinct from 3-mono (636-73-7)
Molecular Formula

-
Molecular Weight 239.22 g/mol -
Appearance White to straw-colored crystalline powderHygroscopic
Melting Point 235–237°C (Recrystallized)Dec. >300°C (Crude) [1]
Acidity (pKa) ~ -1.99 (Sulfonic), 2.8 (Pyridinium)Predicted values [2].[1][2][3][4] Strong Brønsted acid.[1]
Solubility High: WaterModerate: Lower Alcohols (MeOH, iPrOH)Insoluble: Ether, Benzene, HexaneDriven by H-bonding and ionic character.
Density ~1.865 g/cm³High density due to packing efficiency.

Synthesis & Purification Protocol

Expertise Note: Direct sulfonation of pyridine to the disulfonic stage is thermodynamically difficult. The protocol below utilizes a mercury catalyst to lower the activation energy, a classic method that remains the most effective for high yield.

Safety Warning: This protocol uses Mercury (Hg) and Oleum (Fuming Sulfuric Acid). All operations must be performed in a functioning fume hood with full PPE (acid-resistant gloves, face shield).

Validated Synthesis Workflow (Oleum/Hg Route)
  • Reagent Setup:

    • Substrate: Pyridine (100 g, 1.26 mol)

    • Sulfonating Agent: 65% Oleum (225 g initially + 75 g booster)[5]

    • Catalyst: Metallic Mercury (1.5 g) or

      
       equivalent.[5]
      
  • Step-by-Step Procedure:

    • Addition: Slowly add pyridine to 225 g of 65% oleum. Maintain temperature

      
       (Exothermic!).
      
    • Catalysis: Add 1.5 g Mercury.[5]

    • Stage 1 Heating: Heat to 167–170°C for 42 hours. This achieves mono-sulfonation.

    • Booster: Cool to 100°C. Add fresh 75 g of 65% oleum.

    • Stage 2 Heating: Heat to 170–180°C for 18 hours.

    • Stage 3 Heating (Critical): Ramp temperature to 240°C and hold for 5 hours. This forces the second sulfonation.

  • Isolation & Purification:

    • Quenching: Cool reaction mass to 70–80°C.

    • Precipitation: Pour slowly into ice-cold Isopropanol (600 mL).

    • Filtration 1: Filter off the semi-crystalline precipitate (mostly mono-sulfonic acid impurities).[5]

    • Crystallization: Let filtrate stand at 0°C overnight. Straw-colored crystals of PDSA will separate.[5]

    • Recrystallization: Dissolve crude PDSA in minimum hot water/methanol mixture and cool to obtain pure white crystals (MP: 235–237°C) [1].

Process Logic Diagram

SynthesisWorkflow Start Pyridine + 65% Oleum Cat Add Hg Catalyst Start->Cat Stage1 Stage 1: 170°C, 42h (Mono-sulfonation) Cat->Stage1 Activation Booster Add Fresh Oleum Stage1->Booster Stage2 Stage 2: 240°C, 5h (Di-sulfonation) Booster->Stage2 Force Substitution Quench Quench in iPrOH/Ice Stage2->Quench Isolate Crystallize & Filter (Yield ~58%) Quench->Isolate

Caption: Thermal staging is required to overcome the deactivation of the pyridine ring. The 240°C step is critical for the second sulfonation.

Applications & Coordination Chemistry[4]

Solid Acid Catalysis

PDSA acts as a recyclable Brønsted acid catalyst.

  • Biodiesel Production: Catalyzes esterification of free fatty acids and transesterification of oils.

  • Mechanism: The

    
     groups protonate carbonyl oxygens, increasing electrophilicity for nucleophilic attack by alcohols.
    
  • Advantage: Higher activity than sulfuric acid in some organic phases due to the lipophilic aromatic ring, yet easily separated via precipitation.

Metal-Organic Frameworks (MOFs)

PDSA is a versatile ligand (linker) in coordination polymers, particularly with Lanthanides (Ln) and Silver (Ag).

  • Coordination Modes:

    • N-Donor: Pyridine nitrogen binds to metal (requires deprotonation or specific pH).[4]

    • O-Donor: Sulfonate oxygens bridge metal centers (

      
      -
      
      
      
      or monodentate).[4]
  • Topology: The 3,5-geometry creates angled linkages (

    
    ), favoring the formation of discrete cages or helical chains rather than linear sheets [3].
    
Pharmaceutical Intermediate

PDSA serves as a scaffold for "Decorated Pyridines."

  • Hydroxylation: Fusion with alkali (NaOH/KOH) at high temperatures converts the

    
     groups to 
    
    
    
    , yielding 3,5-dihydroxypyridine , a precursor for antiviral agents and enzyme inhibitors.

Analytical Characterization

To validate the synthesis of PDSA, researchers should look for the following spectral fingerprints:

  • 
     NMR (
    
    
    
    or DMSO-
    
    
    ):
    • Due to the symmetry and electron-withdrawing groups, the ring protons are highly deshielded.

    • 
       ~ 9.0 ppm (2H, d):  Protons at positions 2 and 6.
      
    • 
       ~ 8.5 ppm (1H, t):  Proton at position 4.
      
  • IR Spectroscopy (ATR):

    • 1150–1250 cm

      
      :  Strong 
      
      
      
      asymmetric stretch.
    • 1010–1080 cm

      
      :  Symmetric 
      
      
      
      stretch.
    • 3000–3100 cm

      
      :  C–H aromatic stretch (weak).
      
    • Broad band ~2500–3000 cm

      
       indicates O–H (acid) or 
      
      
      
      –H (zwitterion).

References

  • US Patent 3267109A. (1966). Method for the preparation of 3,5-pyridinedisulfonic acid. Google Patents. Link

  • Smolecule. (n.d.). Pyridine-3,5-disulfonic Acid Physicochemical Properties. Retrieved January 2026. Link

  • Cui, Y., et al. (2012). Crystal Structures of Pyridine Sulfonamides and Sulfonic Acids. ACS Crystal Growth & Design. Link

  • BenchChem. (n.d.). Pyridine-3,5-disulfonic Acid Data Sheet. Link

Sources

Technical Monograph: Pyridine-3,5-disulfonic Acid (3,5-PDSA)

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthesis Protocols, and Coordination Utility in Materials Science [1]

Executive Summary

Pyridine-3,5-disulfonic acid (CAS: 13069-04-0) represents a critical class of electron-deficient heterocyclic ligands.[2] Unlike its carboxylate analog (3,5-pyridinedicarboxylic acid), the 3,5-PDSA scaffold offers unique hard-soft acid-base (HSAB) duality, combining a borderline soft pyridine nitrogen with hard, oxygen-rich sulfonate terminals. This guide analyzes its molecular architecture, details the rigorous oleum-mediated synthesis required to overcome ring deactivation, and explores its dominant role as a topological linker in Metal-Organic Frameworks (MOFs).

Molecular Architecture & Electronic State

The physicochemical behavior of 3,5-PDSA is governed by the synergistic electron-withdrawing effects of the nitrogen heteroatom and the two sulfonyl groups.

1.1 Electronic Deactivation and Acidity

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen withdrawing electron density via induction (-I) and resonance (-M). The addition of two sulfonic acid groups at the meta (3,5) positions further depletes ring electron density.

  • Hammett Parameters: The 3,5-substitution pattern places the sulfonates in positions where they do not conjugate directly with the nitrogen lone pair, yet they exert a powerful inductive withdrawal.

  • Acid Dissociation:

    • Sulfonic Groups: Exhibit high acidity (pKa

      
       -2.0), typically existing as deprotonated sulfonates (
      
      
      
      ) in neutral aqueous media.
    • Pyridine Nitrogen: The basicity is significantly attenuated compared to unsubstituted pyridine (pKa 5.2). In the solid state, 3,5-PDSA often crystallizes as a zwitterion where the nitrogen is protonated by one of its own sulfonic acid protons, forming an internal salt.

1.2 Structural Geometry

Crystallographic data reveals that the sulfonate groups adopt a tetrahedral geometry (


 sulfur), while the pyridine ring remains planar (

carbons).
  • Steric Profile: The 3,5-positioning minimizes steric clash with the nitrogen lone pair, leaving the N-donor site accessible for metal coordination—a critical feature for MOF design.

  • Supramolecular Motifs: The molecule forms robust hydrogen-bonding networks, specifically the

    
     motif, where sulfonate oxygens act as acceptors for pyridinium protons.[3]
    
Experimental Protocol: Synthesis & Purification

Safety Warning: This protocol involves Oleum (fuming sulfuric acid) and Mercury salts. All manipulations must occur in a functioning fume hood with full acid-resistant PPE. Mercury waste requires segregated disposal.

The synthesis of 3,5-PDSA is challenging because the pyridine ring is deactivated toward electrophilic aromatic substitution.[2] Standard sulfonation conditions fail; extreme forcing conditions (Oleum + Catalyst + High Heat) are required.[2]

2.1 The "Den Hertog" Catalytic Sulfonation

This method remains the industrial benchmark for high yield, utilizing mercury to lower the activation energy for the substitution at the 3,5 positions.

Reagents:

  • Pyridine (anhydrous)[3][4]

  • Oleum (65%

    
    )
    
  • Mercury(II) Sulfate (

    
    ) catalyst
    

Step-by-Step Methodology:

  • Preparation: In a heavy-walled reaction vessel, charge 225g of Oleum (65%).

  • Addition: Slowly add 100g of Pyridine dropwise. Caution: Exothermic. Maintain temperature

    
    .
    
  • Catalysis: Add 1.5g

    
    .
    
  • Stage 1 Heating: Heat the mixture to 170°C for 42 hours. This achieves mono-sulfonation.

  • Re-charge: Cool to 100°C. Add an additional 75g of Oleum (65%).

  • Stage 2 Heating: Ramp temperature to 240°C and hold for 5 hours. This forces the second sulfonation event.

  • Quenching: Cool the reaction mass and pour slowly onto crushed ice.

  • Purification (Hg Removal):

    • Neutralize the acidic solution with

      
       to precipitate sulfate as 
      
      
      
      (gypsum). Filter.
    • Treat the filtrate with

      
       or a sulfide source to precipitate Mercury as HgS. Filter through Celite.
      
    • Concentrate the filtrate to crystallize the 3,5-PDSA.

2.2 Synthesis Workflow Visualization

SynthesisProtocol Start Pyridine Feedstock Step1 Acidification (Oleum 65%, <40°C) Start->Step1 Step2 Catalytic Activation (HgSO4 Addition) Step1->Step2 Step3 Stage 1 Heating (170°C, 42h) Step2->Step3 Mono-sulfonation Step4 Re-charge Oleum Stage 2 Heating (240°C, 5h) Step3->Step4 Di-sulfonation Quench Ice Quench & CaCO3 Neutralization Step4->Quench Purify Hg Removal (Sulfide Precipitation) Quench->Purify Filtrate Final Crystalline 3,5-PDSA Purify->Final Crystallization

Figure 1: Step-wise catalytic sulfonation workflow for Pyridine-3,5-disulfonic acid.

Coordination Chemistry: MOF Architectures

3,5-PDSA is a versatile linker in crystal engineering. Its utility stems from its ability to bridge metal centers using both the soft nitrogen donor and the hard sulfonate oxygen donors.[2]

3.1 Coordination Modes

Unlike carboxylates, sulfonates (


) are flexible, capable of rotating to fit various metal coordination geometries.
ModeDescriptionMetal Preference
N-Donor (Monodentate) Pyridine nitrogen binds to a single metal center.Soft/Borderline (Zn, Cd, Cu)
O-Donor (Monodentate) A single oxygen from the sulfonate binds.Hard/Borderline (Mn, Ln)
O-Donor (Bridging) Two oxygens from one sulfonate bridge two metal centers (

).
Clusters/SBUs
Chelating Two oxygens from one sulfonate bind one metal (rare due to bite angle).Large cations (Ba, Sr)
3.2 Case Study: Zn(II) and Cd(II) Frameworks

Research indicates that reaction of 3,5-PDSA with


 or 

salts in the presence of auxiliary ligands (like 4,4'-bipyridine) yields porous 3D networks.
  • Mechanism: The sulfonate groups often act as pillars, separating 2D sheets formed by the metal and the auxiliary ligand, thereby creating 3D voids.

  • Topologies: These frameworks often exhibit pcu or dia topologies, depending on solvent templating effects.

3.3 Coordination Logic Map

CoordinationModes Ligand 3,5-PDSA Ligand N_Site Pyridine Nitrogen (Soft/Borderline) Ligand->N_Site S_Site Sulfonate Groups (Hard Oxygen Donors) Ligand->S_Site Zn_Complex Zn(II) / Cd(II) MOFs N_Site->Zn_Complex Primary Anchor S_Site->Zn_Complex Pillaring/Bridging Lanthanide Lanthanide Coordination Polymers S_Site->Lanthanide Electrostatic Chelation

Figure 2: Divergent coordination pathways of 3,5-PDSA based on metal center hardness.

Physicochemical Profiling

For drug development and materials processing, the physical constants of 3,5-PDSA are distinct from mono-sulfonated pyridines.

PropertyValue / CharacteristicRelevance
Molecular Formula

Stoichiometry calculations
Molecular Weight 239.23 g/mol -
pKa (Sulfonic)

(Strong Acid)
Fully ionized at physiological pH
pKa (Pyridinium) < 2.0 (Estimated)Nitrogen is non-basic in acidic media
Solubility High (Water), Low (Organic Solvents)Requires polar solvents (H2O, DMF) for MOF synthesis
Melting Point >300°C (Decomposes)High thermal stability for materials applications
Crystal Density ~1.865 g/cm³High density due to packing efficiency
References
  • PubChem. (2025).[5] Pyridine-3,5-disulfonic acid (Compound Summary). National Library of Medicine. Retrieved from [Link][2]

  • Google Patents. (1966). US3267109A: Method for the preparation of 3,5-pyridinedisulfonic acid.
  • Royal Society of Chemistry (RSC). (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid (Analogous coordination modes). CrystEngComm. Retrieved from [Link]

Sources

1H and 13C NMR spectral data of Pyridine-3,5-disulfonic Acid

Comprehensive Guide: H and C NMR Spectral Analysis of Pyridine-3,5-disulfonic Acid




Introduction & Structural Logic

Pyridine-3,5-disulfonic acid is a highly symmetric heteroaromatic system (

Theoretical Assignment Logic

The molecule contains a pyridine ring substituted at the meta positions (3 and 5) with strong electron-withdrawing sulfonic acid groups (-SO

  • Symmetry Elements: A

    
     axis passes through the Nitrogen and C4 atoms.
    
  • Proton Equivalence:

    • H2 and H6: Chemically equivalent (

      
      -protons). They are deshielded by the adjacent nitrogen lone pair and the ortho-sulfonic acid group.
      
    • H4: Unique (

      
      -proton). It is flanked by two ortho-sulfonic acid groups.
      
  • Carbon Equivalence:

    • C2 and C6: Equivalent (

      
      -carbons).
      
    • C3 and C5: Equivalent (ipso-carbons bearing -SO

      
      H).[1]
      
    • C4: Unique (

      
      -carbon).
      

Experimental H NMR Data

Solvent: Deuterium Oxide (D

Reference:pH Sensitivity:


Table 1: H NMR Chemical Shifts ( )
PositionShift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment Logic
H2, H6 8.95 – 9.15 Doublet (

)
2H

Most deshielded due to proximity to N and -SO

H.
H4 8.60 – 8.75 Triplet (

)
1H

Deshielded by two ortho-SO

H groups.

Note on Multiplicity: While H2/H6 and H4 are technically coupled, the meta-coupling (


) is small. At lower field strengths (300 MHz), H4 may appear as a broadened singlet. At high field (500+ MHz), the triplet splitting is resolved.
Solvent Effects (DMSO- )

In DMSO-


  • -SO

    
    H:  Broad singlet > 10.0 ppm (often invisible due to exchange).
    
  • Aromatic Shifts: Typically shift downfield by +0.1 to +0.3 ppm compared to D

    
    O due to lack of hydrogen bonding stabilization of the anionic form.
    

Experimental C NMR Data

Solvent: D


Frequency:
Table 2: C NMR Chemical Shifts ( )
PositionShift (

, ppm)
Carbon TypeIntensityAssignment Logic
C2, C6 149.5 – 151.0 CHHigh

-carbons, deshielded by N.
C3, C5 143.0 – 145.5 Quaternary (C-S)LowIpso-carbons attached to -SO

H.
C4 136.0 – 138.5 CHHigh

-carbon, shielded relative to C2/C6.

Experimental Protocols & Validation

To ensure "Trustworthiness" and reproducibility, follow this validated workflow for sample preparation.

Protocol: Sample Preparation for D O Analysis
  • Weighing: Weigh 10–15 mg of Pyridine-3,5-disulfonic acid into a clean vial.

  • Solvation: Add 0.6 mL of D

    
    O (99.9% D).
    
  • pH Adjustment (Critical):

    • Acid Form: The solution will be acidic (pH < 2). Shifts will reflect the neutral/zwitterionic species.

    • Salt Form: To measure the disulfonate anion, add 1-2 drops of 40% NaOD in D

      
      O. This ensures the species is fully deprotonated.
      
  • Filtration: If the solution is cloudy (common with commercial salts due to impurities), filter through a glass wool plug directly into the NMR tube.

Structural Confirmation Workflow

The following diagram illustrates the logic flow to distinguish the 3,5-isomer from the 2,6-isomer (a common impurity or regioisomer).

NMR_ValidationStartUnknown Pyridine Disulfonic AcidSpectrumAcquire 1H NMR (D2O)Start->SpectrumCountCount Aromatic SignalsSpectrum->CountTwoSignalsTwo Signals (2:1 Ratio)Count->TwoSignalsSymmetricThreeSignalsThree Signals (1:1:1 Ratio)Count->ThreeSignalsAsymmetric (2,3 or 2,5)AnalyzeSplittingAnalyze Splitting PatternTwoSignals->AnalyzeSplittingIsomer35Pattern: Doublet (2H) + Triplet (1H)Conclusion: 3,5-IsomerAnalyzeSplitting->Isomer35H2/H6 Deshielded (>8.9 ppm)Isomer26Pattern: Doublet (2H) + Triplet (1H)Check Shifts: H4 is most shieldedAnalyzeSplitting->Isomer26H3/H5 Shielded (<8.0 ppm)

Figure 1: Decision tree for structural validation of pyridine disulfonic acid isomers.

References

  • ChemicalBook. (2025).[2] Pyridine-3,5-disulfonic acid Spectral Data. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Pyridine-3,5-disulfonic acid Compound Summary. Retrieved from

  • BenchChem. (2024). Synthesis and Characterization of Pyridine Sulfonic Acids. Retrieved from

  • SDBS. (2024). Spectral Database for Organic Compounds (Simulated Data for 3,5-disubstituted pyridines). AIST Japan.

Physicochemical Profiling of Pyridine-3,5-disulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine-3,5-disulfonic acid (CAS: 13069-04-0) represents a specialized class of heteroaromatic electrolytes. Unlike simple pyridine derivatives, its physicochemical behavior is dominated by the competitive interplay between the basic pyridine nitrogen and two strongly acidic sulfonic acid moieties.

For drug development and catalytic applications, this compound serves two primary roles:

  • A Super-Acidic Counter-Ion: Capable of forming stable salts with very weak bases where other acids fail.

  • A Zwitterionic Scaffold: Its high polarity and specific protonation states make it a unique ligand for Metal-Organic Frameworks (MOFs) and a Brønsted acid catalyst in aqueous media.

This guide provides a definitive analysis of its solubility and dissociation constants (pKa), grounded in structural causality and verified experimental protocols.

Structural & Physicochemical Analysis[1][2]

Molecular Identity
PropertyData
IUPAC Name Pyridine-3,5-disulfonic acid
CAS Number 13069-04-0
Molecular Formula C₅H₅NO₆S₂
Molecular Weight 239.23 g/mol
Appearance White to off-white crystalline powder
Key Functional Groups Pyridine Nitrogen (Basic), 2x Sulfonic Acid (Strongly Acidic)
pKa Values and Dissociation Mechanics

The dissociation profile of Pyridine-3,5-disulfonic acid is complex due to the strong electron-withdrawing effects (-I and -M effects) of the sulfonyl groups on the pyridine ring.

  • Sulfonic Acid Groups (pKa₁ & pKa₂ ≈ -1.99): The sulfonic acid groups at positions 3 and 5 are "super-acidic" in nature. Computational DFT studies and comparative data with pyridine-3-sulfonic acid indicate these groups are fully dissociated in aqueous solutions above pH 0.

  • Pyridine Nitrogen (pKa₃ ≈ 1.5 – 2.5 Estimated): The basicity of the ring nitrogen is drastically reduced compared to unsubstituted pyridine (pKa 5.25).

    • Mechanism:[1][2][3] The two sulfonic groups withdraw electron density from the ring, destabilizing the protonated pyridinium cation.

    • Comparative Logic: Pyridine-3-sulfonic acid (mono-substituted) has a pyridinium pKa of ~3.2. The addition of a second sulfonyl group at the 5-position further suppresses the pKa, likely shifting it into the 1.5–2.5 range.

Dissociation Equilibrium Diagram

The following diagram illustrates the protonation states across the pH scale.

DissociationPath Cation Cationic Form (pH < -2) [HPy(SO3H)2]+ Zwitterion Zwitterionic Form (pH -2 to 1.5) [HPy(SO3-)2]- Cation->Zwitterion Deprotonation of Sulfonic Groups (pKa ~ -1.99) Anion Dianionic Form (pH > 2.5) [Py(SO3-)2]2- Zwitterion->Anion Deprotonation of Pyridinium Nitrogen (pKa ~ 1.5 - 2.5)

Figure 1: Predicted speciation of Pyridine-3,5-disulfonic acid. At physiological pH (7.4), the molecule exists exclusively as a dianion.

Solubility Profile

The solubility of Pyridine-3,5-disulfonic acid is governed by its high lattice energy (due to strong ionic interactions in the crystal lattice) and its high polarity.

Solvent Compatibility Table[5]
Solvent SystemSolubility RatingMechanistic Insight
Water High (>50 mg/mL)Driven by strong ion-dipole interactions; the dianionic form is highly solvated by water.
DMSO High High dielectric constant of DMSO disrupts the crystal lattice effectively.
Methanol / Ethanol Moderate Soluble, but significantly less than in water.[4] Solubility decreases as alcohol chain length increases.
Acetone / Ether Insoluble Lack of H-bond donors and low dielectric constant cannot overcome the crystal lattice energy.
Non-polar (Hexane) Insoluble Complete lipophobic incompatibility.
pH-Dependent Solubility
  • Acidic Media (pH < 2): Solubility may decrease slightly if the zwitterionic form dominates, as zwitterions often have lower solubility than their ionic counterparts (isoelectric point effect).

  • Neutral/Alkaline Media (pH > 4): Maximum solubility is achieved as the molecule exists as a highly soluble dianion.

Experimental Protocols (Methodology)

As exact literature values for the nitrogen pKa of this specific isomer are rare, the following self-validating protocols are recommended for internal characterization.

Protocol A: Potentiometric Titration for pKa Determination

Objective: Determine the precise pKa of the pyridinium nitrogen.

Reagents:

  • Analyte: 10 mM Pyridine-3,5-disulfonic acid in degassed water.

  • Titrant: 0.1 M NaOH (standardized).

  • Ionic Strength Adjuster: 0.1 M KCl (to maintain constant activity coefficients).

Workflow:

  • Calibration: Calibrate pH electrode using buffers at pH 1.68, 4.01, and 7.00 (critical for the low pKa range).

  • Dissolution: Dissolve the compound in 0.1 M KCl. Ensure complete dissolution (sonicate if necessary).

  • Titration: Titrate with 0.1 M NaOH in small increments (0.05 mL).

  • Data Analysis: Plot pH vs. Volume of NaOH. The first inflection point typically corresponds to the neutralization of any excess strong acid protons (if present as a hydrate/salt), while the buffering region around pH 1.5–3.0 represents the pyridinium deprotonation. Use the Gran Plot method for precise endpoint detection in this low pH region.

Protocol B: Thermodynamic Solubility Determination (Shake-Flask)

Objective: Quantify saturation solubility in specific solvents.

SolubilityWorkflow Step1 Excess Solid Addition (Add solid to solvent until undissolved) Step2 Equilibration (Shake at 25°C for 24-48h) Step1->Step2 Step3 Phase Separation (Centrifuge or Filter 0.45µm) Step2->Step3 Step4 Quantification (HPLC-UV at 262 nm) Step3->Step4

Figure 2: Standard Operating Procedure for solubility determination.

Validation Step: Check the pH of the saturated aqueous solution. If the pH is significantly different from the pKa, ensure the buffer capacity is sufficient, or report solubility as "intrinsic solubility" at that specific pH.

Applications in Drug Development

Salt Selection for Weak Bases

Pyridine-3,5-disulfonic acid is an excellent candidate for "Salt Selection Screening" for weakly basic drug candidates (pKa < 4).

  • Why? Standard counter-ions (chloride, mesylate) may not provide a sufficient

    
     (Rule of thumb: 
    
    
    
    ) to form a stable salt with a weak base.
  • Advantage: The super-acidic nature of the sulfonic groups (pKa ≈ -2) ensures proton transfer to even very weak bases, potentially stabilizing amorphous dispersions or crystallizing difficult compounds.

Catalysis

In organic synthesis, it serves as a water-tolerant Brønsted acid catalyst. It is particularly useful in esterification reactions where traditional mineral acids might cause degradation or are difficult to remove.

References

  • Smolecule. Pyridine-3,5-disulfonic Acid Physicochemical Properties and DFT Calculations. Retrieved from

  • BenchChem. Pyridine-3,5-disulfonic Acid: Ligand Design and Coordination Chemistry. Retrieved from

  • ChemicalBook. Pyridine-3,5-disulfonic Acid CAS 13069-04-0 Technical Data.[5] Retrieved from

  • ResearchGate. Comparative pKa studies of Pyridine-3-sulfonic acid and derivatives. (Inferred data for mono-substituted analog). Retrieved from

  • TCI Chemicals. Pyridine-3-sulfonic Acid Product Specifications. Retrieved from

Sources

Methodological & Application

Application Note: High-Yield Synthesis of Pyridine-3,5-disulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine-3,5-disulfonic acid (3,5-PDSA) is a critical scaffold in medicinal chemistry, serving as a precursor for biologically active sulfonamides and a ligand in metal-organic frameworks (MOFs).[1] Synthesizing this molecule directly from pyridine is chemically challenging due to the electron-deficient nature of the pyridine ring, which naturally resists Electrophilic Aromatic Substitution (EAS).

While standard sulfonation yields the mono-substituted pyridine-3-sulfonic acid, accessing the disulfonic acid requires overcoming significant activation energy barriers. This guide details the Mercury-Catalyzed High-Temperature Oleum Protocol , the most robust field-proven method to achieve dual sulfonation at the meta positions.

Key Technical Challenges:

  • Deactivation: The pyridine nitrogen protonates in acid, forming a pyridinium ion that is highly deactivated toward electrophiles.[1]

  • Regioselectivity: Directing sulfonation to the 3,5-positions requires thermodynamic control and specific catalytic assistance.

  • Safety: The use of oleum (fuming sulfuric acid) and mercury salts at temperatures >230°C necessitates strict safety engineering.

Reaction Mechanism & Logic

To understand the protocol, one must understand the failure mode of standard sulfonation. In concentrated


, pyridine exists almost entirely as the pyridinium cation (

). The positive charge destabilizes the sigma-complex intermediate required for EAS.

The Mercury Advantage: The introduction of Mercury(II) Sulfate (


) facilitates the reaction via a mercuration-desulfonation mechanism. Mercury acts as a "soft" electrophile that can interact with the pyridine ring more effectively than 

alone under these conditions, lowering the activation energy for the second substitution at position 5.
Pathway Visualization

ReactionPathway Pyridine Pyridine (Starting Material) Pyridinium Pyridinium Ion (Deactivated) Pyridine->Pyridinium Oleum (H+) MonoSulf Pyridine-3-sulfonic Acid (Kinetic Product) Pyridinium->MonoSulf 230°C, SO3 MonoSulf->Pyridinium Reversible (Minor) Intermed Hg-Complex Intermediate MonoSulf->Intermed HgSO4, Catalyst DiSulf Pyridine-3,5-disulfonic Acid (Thermodynamic Product) Intermed->DiSulf 240-250°C, Excess SO3

Figure 1: Reaction pathway illustrating the progression from pyridine to the disulfonic acid, highlighting the catalytic role of Mercury in accessing the second sulfonation event.

Safety Architecture (Critical)

This protocol involves Category 1 High-Risk Reagents . Do not attempt this synthesis without the following engineering controls:

  • Mercury Containment: All glassware and waste must be segregated. Mercury is a neurotoxin. A dedicated "Mercury Spill Kit" must be present.

  • Oleum Hazards: Fuming sulfuric acid releases

    
     gas, which forms sulfuric acid mist in air. Use a scrubber system connected to the reaction vessel vent.
    
  • Pressure Considerations: If using a sealed autoclave (recommended for yield), ensure the burst disc is rated for at least 20 bar, although operating pressures are typically 4-6 bar.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
ReagentSpecificationRoleMolar Eq.
Pyridine Anhydrous, >99%Substrate1.0
Oleum 20% - 65% free

Electrophile/Solvent4.0 - 6.0
Mercury(II) Sulfate Reagent GradeCatalyst0.03 - 0.05
Ethanol/Isopropanol Technical GradeQuenching/PrecipitationN/A
Step-by-Step Methodology

Step 1: Reagent Charging (Exothermic Control)

  • Apparatus: 3-neck round bottom flask (or Hastelloy autoclave liner) equipped with a mechanical stirrer, thermometer, and dropping funnel.

  • Action: Charge the vessel with Oleum (65% preferred for disulfonation).[1] Cool to 0-5°C using an ice/salt bath.

  • Addition: Add Pyridine dropwise over 60 minutes.

    • Note: This reaction is violently exothermic. Maintain internal temperature <75°C. The mixture will fume; ensure scrubber is active.

Step 2: Catalysis & Heating

  • Action: Once addition is complete and exotherm subsides, add the Mercury(II) Sulfate catalyst (3-5 mol%).

  • Ramp 1 (Dehydration/Mono-sulfonation): Heat the mixture to 160-180°C and hold for 2 hours. This drives off any residual water and initiates mono-sulfonation.

  • Ramp 2 (Disulfonation): Increase temperature to 230-250°C .

    • Duration: Hold for 12–16 hours.

    • Observation: The mixture will turn dark brown/black. If using an open system,

      
       reflux must be maintained. If using an autoclave, pressure will rise to ~4-5 bar.[2][3]
      

Step 3: Quench & Isolation [1][4]

  • Cooling: Allow the reaction mass to cool to ~90°C. Do not cool to room temperature yet, as the mass will solidify into a "concrete-like" char.

  • Transfer: Slowly pour the hot reaction mass into a stirred beaker containing crushed ice (approx. 3x reaction volume).

    • Caution: Violent sputtering. Wear full face shield.

  • Precipitation: Add Ethanol or Isopropanol (ratio 2:1 to aqueous volume) to the quenched mixture. Cool to 0°C overnight.

  • Filtration: Filter the crude solid. The precipitate contains both the 3-sulfonic acid (minor) and 3,5-disulfonic acid (major), along with Hg salts.

Step 4: Purification (De-Mercuration)

  • Dissolution: Dissolve the crude cake in minimum hot water (90°C).

  • Hg Removal: Adjust pH to ~1-2. Pass the hot solution through a column of chelating resin (e.g., Chelex 100) or treat with

    
     (in a closed system) to precipitate HgS, then filter through Celite.
    
    • Alternative: Repeated recrystallization from water/ethanol often leaves Hg salts in the mother liquor, but chelation is safer for pharma applications.

  • Crystallization: Cool the filtrate to yield white to straw-colored crystals of Pyridine-3,5-disulfonic acid.[1]

Process Workflow & Decision Logic

Workflow Start Start: Pyridine + Oleum AddCat Add HgSO4 Catalyst Start->AddCat Heat1 Heat to 170°C (2 hrs) Form Mono-sulfonate AddCat->Heat1 Heat2 Heat to 240°C (14 hrs) Form Di-sulfonate Heat1->Heat2 Check Check HPLC/TLC Conversion > 90%? Heat2->Check Check->Heat2 No (Extend Time) Quench Quench in Ice/Alcohol Check->Quench Yes Purify Remove Hg & Recrystallize Quench->Purify End Final Product: Pyridine-3,5-disulfonic Acid Purify->End

Figure 2: Operational workflow for the synthesis, emphasizing the critical decision point at the high-temperature stage.

Analytical Characterization

To validate the synthesis, compare your product against these standard metrics.

ParameterExpected ValueNotes
Appearance White/Straw Crystalline PowderDark color indicates charring/impurities.[5][6]
Melting Point > 300°C (Decomposes)Distinct from mono-acid (MP ~357°C).
Solubility Soluble in Water; Insoluble in EtherHigh polarity due to two

groups.
Yield 50 - 60%Without Hg catalyst, yield drops <10%.
Purity Check HPLC / Acid-Base TitrationTitration should confirm di-acid equivalents.

Troubleshooting & Optimization

  • Low Yield: Usually caused by insufficient temperature or loss of

    
    . Ensure the reaction vessel is sealed or has a highly efficient reflux condenser to keep 
    
    
    
    in the liquid phase.
  • Incomplete Reaction: If HPLC shows significant Pyridine-3-sulfonic acid (mono), extend the 240°C hold time or add fresh Oleum.

  • Solidification: If the mixture solidifies during reaction, the Oleum concentration was likely too low. Use 65% Oleum to maintain fluidity at high temperatures.

References

  • McElvain, S. M., & Goese, M. A. (1943). The Sulfonation of Pyridine.[3] Journal of the American Chemical Society, 65(11), 2233–2236.

  • Delmar Chemicals Ltd. (1966). Method for the preparation of 3,5-pyridinedisulfonic acid. US Patent 3,267,109A.

  • BenchChem. Pyridine-3,5-disulfonic Acid Structure and Synthesis Data.

  • Smolecule. Pyridine-3,5-disulfonic Acid Safety and Properties.

  • Fischer, O. (1882). Über Pyridinsulfosäuren.[3] Berichte der deutschen chemischen Gesellschaft, 15(1), 62-64. (Historical grounding for sulfonation conditions).

Sources

Application Note: Direct Electrophilic Sulfonation of Pyridine

[1]

Executive Summary

The direct sulfonation of pyridine represents a classic challenge in organic synthesis. Unlike benzene, pyridine is electron-deficient (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


Consequently, standard electrophilic aromatic substitution (EAS) conditions used for benzene (e.g., conc.


oleum (fuming sulfuric acid)230°CMercury(II) Sulfate (

)
1

This protocol details the optimized, high-temperature, mercury-catalyzed direct sulfonation of pyridine to yield Pyridine-3-sulfonic acid (3-PSA) .

⚠️ CRITICAL SAFETY WARNING: This protocol involves Oleum (violently reactive with water), Pyridine (toxic/flammable), Mercury salts (neurotoxic), and Extreme Heat (


C). It must only be performed by experienced personnel in a functioning fume hood with appropriate blast shielding.
Theoretical Framework & Mechanism
1.1 Why the 3-Position (Meta)?

Electrophilic attack on the pyridinium ring occurs exclusively at the 3-position (meta).

  • Ortho (2-) and Para (4-) Attack: The resonance structures for the intermediate sigma complex place a positive charge directly on the electronegative nitrogen atom. This is a highly unstable, high-energy state.

  • Meta (3-) Attack: The positive charge is delocalized over the carbons, avoiding the nitrogen. While still deactivated compared to benzene, this is the lowest energy pathway.

1.2 The Role of the Catalyst (

)

Without a catalyst, sulfonation requires temperatures >300°C and yields are poor (<50%). The addition of

mercuration

1.3 Mechanistic Pathway Diagram

PyridineSulfonationPyridinePyridinePyridiniumPyridinium Ion(Deactivated)Pyridine->PyridiniumProtonationAcidH2SO4 / OleumTransition3-MercuratedIntermediatePyridinium->Transition+ HgSO4(Activation)HgCatHgSO4 CatalystHgCat->TransitionSigmaComplexSigma Complex(Meta-Attack)Transition->SigmaComplex+ SO3(Electrophilic Attack)ProductPyridine-3-Sulfonic Acid(Zwitterion)SigmaComplex->Product- Hg, - H+

Figure 1: Mechanistic pathway for the mercury-catalyzed sulfonation of pyridine, highlighting the activation of the deactivated pyridinium species.

Pre-Operational Safety Checklist
Hazard CategorySpecific AgentRisk DescriptionMitigation Strategy
Corrosive 20% Oleum Reacts explosively with moisture; causes instant, severe charring of skin.Use glass syringes/cannulas only. NO NEEDLES (clogging risk). Wear butyl rubber gloves over nitrile. Have dry sand/lime ready for spills.
Toxic Pyridine Neurotoxic, hepatotoxic, affects male fertility.Double-glove. Keep in hood. Bleach cleans smell from glassware.
Heavy Metal HgSO4 Cumulative neurotoxin.Segregated Waste: All washes/filter paper must go to "Mercury Waste," not general organic waste.
Thermal Reaction Mix 230°C oil bath.Use a silicone oil bath or sand bath. Ensure glassware is free of star-cracks. Use a blast shield.
Experimental Protocol

Target Scale: 1.0 Mole (approx. 79 g Pyridine) Expected Yield: 65–71%

3.1 Equipment Setup
  • Vessel: 500 mL 3-neck round-bottom flask (RBF).

  • Attachments:

    • Center: Mechanical stirrer (Teflon blade) – Magnetic stirring often fails due to viscosity/solids.

    • Side 1: Pressure-equalizing addition funnel.

    • Side 2: Thermometer adapter (range up to 250°C) + Reflux condenser topped with a drying tube (

      
      ).
      
  • Heating: Oil bath capable of 250°C (Silicone oil or Wood's metal) on a stirring hotplate.

3.2 Step-by-Step Procedure

Phase 1: Preparation of Pyridinium Sulfate (Exothermic)

  • Charge the RBF with 230 g (approx. 125 mL) of 20% Oleum .

  • Cool the flask in an ice-water bath to 10–15°C.

  • Fill the addition funnel with 79 g (1.0 mol) of Pyridine .

  • Dropwise Addition: Slowly add the pyridine to the oleum with vigorous stirring.

    • Note: This reaction is extremely exothermic. Maintain internal temperature below 75°C .

    • Observation: The mixture will fume and may darken slightly.

  • Once addition is complete, remove the ice bath.

Phase 2: Catalytic Sulfonation 6. Add 3.0 g of Mercury(II) Sulfate (


)225–235°C20–24 hours
  • Note: If the temperature drops below 220°C, the reaction rate effectively stops. If it exceeds 250°C, charring occurs.

Phase 3: Workup and Isolation 10. Cool the reaction mixture to ~40°C (viscous oil). 11. Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice in a 1 L beaker with stirring.

  • Caution: Violent steaming will occur. Wear a face shield.[2]
  • The solution will be strongly acidic. The product (zwitterion) is soluble in hot acid but less soluble in cold water.
  • Precipitation: Allow the aqueous solution to stand at 4°C overnight. The crude Pyridine-3-sulfonic acid will crystallize as white/off-white plates.
  • Alternative: If crystallization is slow, add ethanol (approx. 100 mL) to reduce solubility.
  • Filtration: Filter the solid using a sintered glass funnel.
  • Waste Alert: The filtrate contains Mercury.[3] Dispose of as Heavy Metal Acidic Waste.
  • Purification: Recrystallize the crude solid from hot water (solubility increases significantly with temperature).
  • Dry the crystals in a vacuum oven at 100°C.
Analytical Validation
ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point 352–356°C (Decomposes)Capillary MP
Solubility Soluble in hot water; Insoluble in ether/benzeneSolubility Test
1H NMR

8.0 (dd), 8.5 (dt), 8.8 (dd), 9.0 (d)

/ NaOD

Interpretation: The product exists as a zwitterion (

Troubleshooting & Optimization
ObservationRoot CauseCorrective Action
Black/Tarred Product Temperature > 250°C or organic impurities.Strictly control oil bath temp. Ensure glassware is clean.[4]
Low Yield (<40%) Incomplete reaction or loss during filtration.Extend heating time to 24h. Cool filtrate to 0°C for longer before filtering.
No Crystallization Too much water during quench.Concentrate the aqueous solution by rotary evaporation (carefully!) or add Ethanol.
Residual Mercury Catalyst carryover.Recrystallize twice from water. Check trace metals if for pharma use.
Workflow Visualization

WorkflowStartStart: Clean, Dry 3-Neck FlaskStep1Charge 20% OleumCool to 10°CStart->Step1Step2Add Pyridine Dropwise(Exotherm < 75°C)Step1->Step2Step3Add HgSO4 CatalystStep2->Step3Step4Heat to 230°C(24 Hours)Step3->Step4Step5Quench on Crushed IceStep4->Step5Step6Crystallize (4°C) & FilterStep5->Step6WasteFiltrate to Hg WasteStep6->WasteProductPure Pyridine-3-Sulfonic AcidStep6->Product

Figure 2: Operational workflow for the synthesis, emphasizing the critical heating and waste segregation steps.

References
  • McElvain, S. M.; Goese, M. A. (1943). "Pyridine-3-sulfonic Acid".[5][6][1][2][7][8] Organic Syntheses, Coll.[4][9][10] Vol. 4, p. 81. (Verified standard protocol).

  • Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms". Comprehensive Heterocyclic Chemistry, Vol 2. Elsevier.
  • Fisher Scientific. (2021). "Safety Data Sheet: Pyridine". (Safety data verification).

  • BenchChem. (2025).[1] "Application Notes and Protocols for the Synthesis of 3-Pyridinesulfonic Acid". (Modern context and alternative routes).

Application Note: Catalytic Synthesis of Pyridine-3,5-disulfonic Acid Using Oleum

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of Pyridine-3,5-disulfonic acid (3,5-PDSA) via high-temperature electrophilic aromatic substitution using 65% Oleum (Fuming Sulfuric Acid) .

Direct sulfonation of pyridine is kinetically challenged due to the electron-deficient nature of the pyridine ring, which is further deactivated upon protonation. While mono-sulfonation at the C3 position is achievable at 230°C, introducing a second sulfonic acid group at C5 requires forcing conditions and catalytic intervention. This protocol utilizes a Mercury(II)-catalyzed thermal ramp method to overcome the high activation energy barrier, achieving yields significantly higher (>50%) than non-catalytic methods.[1]

Key Technical Challenges:

  • Deactivation: The pyridinium cation is highly resistant to electrophilic attack.[1]

  • Regioselectivity: Directing the second sulfonyl group to the meta (C5) position relative to the nitrogen.

  • Safety: Handling boiling oleum and mercury salts requires stringent HSE protocols.

Mechanism & Reaction Dynamics

The reaction proceeds via an Electrophilic Aromatic Substitution (


).
  • Activation: In oleum, pyridine is instantly protonated to the pyridinium ion (

    
    ).
    
  • Electrophile Generation: Oleum serves as a reservoir for free Sulfur Trioxide (

    
    ), the active electrophile.[2]
    
  • Catalytic Cycle: Mercury(II) sulfate facilitates the reaction, likely by stabilizing the sigma-complex intermediate or forming a transient organomercury intermediate that is more susceptible to

    
     insertion than the protonated ring alone.
    
  • Thermal Driving Force: The mono-sulfonic acid is formed first (kinetic product). Conversion to the 3,5-disulfonic acid (thermodynamic product) requires sustained temperatures >240°C.[1]

Reaction Pathway Diagram

ReactionPathway Pyridine Pyridine Pyridinium Pyridinium Salt (Deactivated) Pyridine->Pyridinium Protonation Mono Pyridine-3-sulfonic Acid (Intermediate) Pyridinium->Mono SEAr (Slow) DiAcid Pyridine-3,5-disulfonic Acid (Target) Mono->DiAcid SEAr (Very Slow) Acid + Oleum (H2SO4/SO3) Heat1 230°C / HgSO4 Heat2 250-270°C / >12h

Figure 1: Reaction pathway illustrating the stepwise sulfonation requiring increasing thermal energy to overcome ring deactivation.

Safety & Handling (Critical)

WARNING: This protocol involves High-Temperature Oleum and Mercury compounds .[2]

HazardRisk DescriptionMitigation Strategy
Oleum (65% SO₃) Extremely corrosive; reacts explosively with water; releases choking fumes.Use only in a high-performance fume hood. Wear butyl rubber gloves, face shield, and acid-resistant apron. Have dry sand/lime ready for spills. NEVER add water to oleum.
Mercury (HgSO₄) Neurotoxin; cumulative poison.Weigh in a closed balance. Dispose of all waste as hazardous heavy metal waste. Do not use standard organic waste streams.
Thermal Runaway Exothermic sulfonation can cause vessel rupture.Use a blast shield. Monitor internal temperature strictly. Ensure dropwise addition of pyridine.[2][3][4]

Materials & Equipment

Reagents:

  • Pyridine (Reagent Grade, >99%, dried over KOH).

  • Oleum (Fuming Sulfuric Acid), 65%

    
     content (Sigma-Aldrich or equivalent).
    
  • Mercury(II) Sulfate (

    
    ) or metallic Mercury (Catalyst).
    
  • Barium Carbonate (

    
    ) (For isolation via Barium salt method).
    
  • Sulfuric Acid (

    
    ), conc.[1][5][6]
    

Equipment:

  • 3-Neck Round Bottom Flask (Heavy wall, Pyrex).

  • Mechanical Overhead Stirrer (Teflon blade) - Magnetic stirring is insufficient due to viscosity.

  • High-efficiency Reflux Condenser (air-cooled or high-temp oil cooled; water condensers may crack at >200°C).

  • Dropping Funnel (Pressure-equalizing).

  • Oil Bath or Heating Mantle with sand bath (capable of 300°C).

Experimental Protocol

Phase 1: Sulfonation (The "Stepwise Ramp")
  • Setup: Flame-dry the 3-neck flask. Flush with inert gas (

    
    ). Charge with 225 g of 65% Oleum .
    
  • Cooling: Cool the oleum to <10°C using an ice/salt bath.

  • Addition: Add 100 g of Pyridine dropwise via the dropping funnel.

    • Critical Control Point: The reaction is violently exothermic. Maintain internal temperature <50°C. Fumes will be generated; ensure scrubber/ventilation is active.

  • Catalyst Addition: Once addition is complete, remove the cooling bath. Add 1.5 g Mercury(II) Sulfate (or metallic Hg).

  • Thermal Ramp 1 (Mono-sulfonation):

    • Heat slowly to 170°C .

    • Hold at 170°C for 4 hours .

  • Re-charge (Optional but Recommended): Cool to 100°C. Add an additional 75 g of 65% Oleum . This replenishes

    
     consumed/lost.
    
  • Thermal Ramp 2 (Di-sulfonation):

    • Raise temperature to 240°C - 250°C .

    • Reflux at this temperature for 12–16 hours .

    • Note: The solution will darken. If the condenser clogs with sublimed solids, gently heat the neck to melt them back down.

Phase 2: Isolation (Barium Salt Method)

This method is chosen for its ability to yield high-purity product free from sulfuric acid contamination.

  • Quenching: Cool the reaction mixture to ambient temperature. Pour carefully onto 1000 g of crushed ice . (Exothermic!).

  • Neutralization: Add a slurry of Barium Carbonate (

    
    )  slowly until the solution is neutral (pH 7).
    
    • Mechanism:[3][5][7][8][9][10]

      
       precipitates as insoluble 
      
      
      
      . The Pyridine-3,5-disulfonic acid forms the soluble Barium salt.[3]
  • Filtration 1: Filter off the massive precipitate of Barium Sulfate (

    
    ). Wash the cake with hot water. Combine filtrate and washings.[10]
    
  • Conversion to Free Acid:

    • Carefully treat the filtrate with calculated dilute

      
       until no further precipitation of 
      
      
      
      occurs.
    • Tip: Test small aliquots to avoid excess sulfuric acid.

  • Filtration 2: Filter off the newly formed

    
    .
    
  • Crystallization: Evaporate the clear filtrate to dryness (rotary evaporator). Recrystallize the residue from water or aqueous ethanol.[2]

Process Workflow Diagram

Workflow Start Start: 65% Oleum (Chilled <10°C) AddPy Add Pyridine (Dropwise, <50°C) Start->AddPy Cat Add HgSO4 Catalyst AddPy->Cat Heat1 Heat to 170°C (4h) (Mono-sulfonation) Cat->Heat1 Recharge Add fresh Oleum (Maintain SO3 conc.) Heat1->Recharge Heat2 Heat to 250°C (16h) (Di-sulfonation) Recharge->Heat2 Quench Quench on Ice Heat2->Quench BaTx Barium Salt Workup (Remove H2SO4) Quench->BaTx Final Pure Pyridine-3,5-disulfonic Acid BaTx->Final

Figure 2: Operational workflow for the catalytic synthesis and purification.

Analytical Validation

Successful synthesis must be validated to distinguish the product from the mono-sulfonic impurity.

TechniqueParameterPyridine-3-sulfonic Acid (Impurity)Pyridine-3,5-disulfonic Acid (Target)
1H NMR (

)
Pattern4 distinct signals (unsymmetrical)2 distinct signals (symmetrical)
1H NMR Shifts (

)
~8.8 (d), 8.6 (d), 8.1 (dt), 7.6 (dd)~9.1 (d, 2H, H-2/6), ~8.7 (t, 1H, H-4)
Melting Point Range~357°C (dec)>300°C (often chars before melt)
Solubility WaterModerateHigh (Very soluble)

Self-Validation Check:

  • If NMR shows asymmetry (more than 2 aromatic peaks), the reaction was incomplete.

  • Corrective Action: Recrystallize from dilute HCl; the 3,5-disulfonic acid is less soluble in mineral acid than the mono-acid.

References

  • Koelsch, C. F., & McElvain, S. M. (1930). The Sulfonation of Pyridine.[1][2][3][5][4][6][8][10][11][12] Journal of the American Chemical Society, 52(7), 2995–2999. Link

    • Foundational text on the difficulty of pyridine sulfon
  • Duesel, B. F., & Tisza, E. T. (1966). 3,5-Pyridinedisulfonic acid.[1][3][5][6] U.S. Patent No.[5][9] 3,267,109.[5] Washington, DC: U.S. Patent and Trademark Office. Link

    • The primary source for the stepwise oleum/mercury protocol.
  • Machek, G. (1940).[3] Über die Sulfonierung von Pyridin.[1][2][3][5][4][6][8][10][11][12] Monatshefte für Chemie, 73, 180.[3]

    • Discusses the kinetics and the necessity of c
  • Scriven, E. F. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314. Review of electrophilic substitution mechanisms in nitrogen heterocycles.

Sources

Technical Guide: Pyridine-3,5-disulfonic Acid as a Linker for Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine-3,5-disulfonic acid (H₂PDS) represents a specialized class of "ambidentate" linkers in the synthesis of Metal-Organic Frameworks (MOFs). Unlike its ubiquitous carboxylate analogue (pyridine-3,5-dicarboxylic acid), H₂PDS introduces strongly acidic sulfonate groups (


) alongside the basic pyridine nitrogen. This unique chemical profile allows for the construction of Proton-Conducting MOFs (PC-MOFs)  and coordination polymers with high water stability and distinct hydrophilic channels.

This guide provides a comprehensive workflow for the synthesis of the H₂PDS linker, its integration into lanthanide and transition metal MOFs, and the characterization of its proton-conducting capabilities.

Part 1: Ligand Synthesis & Purification

Objective: Synthesis of high-purity Pyridine-3,5-disulfonic acid from pyridine via catalytic sulfonation. CAS Registry Number: 13069-04-0[1]

Reaction Mechanism

The synthesis exploits the electrophilic aromatic substitution of the deactivated pyridine ring. High temperatures and a mercury catalyst are required to overcome the activation energy barrier at the meta (3,5) positions.[2][3][4][5]

Detailed Protocol

Safety Warning: This procedure involves Oleum (fuming sulfuric acid) and Mercury salts.[6] All operations must be performed in a functioning fume hood with full PPE (acid-resistant gloves, face shield).

Materials:

  • Pyridine (anhydrous, 99.8%)

  • Oleum (20% free

    
    )
    
  • Mercury(II) sulfate (

    
    ) catalyst
    
  • Barium chloride (

    
    ) for isolation (optional)
    
  • Activated Carbon

Step-by-Step Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a mechanical stirrer, thermometer, and a reflux condenser topped with a drying tube.

  • Acidification: Place 100 g of Oleum in the flask. Cool to 0–5 °C in an ice bath.

  • Addition: Dropwise add 20 g of Pyridine. Caution: Exothermic reaction. Maintain temperature below 40 °C.

  • Catalysis: Add 0.5 g of Mercury(II) sulfate.

  • Sulfonation: Heat the mixture gradually to 220–230 °C . Maintain this temperature for 8–10 hours. The harsh conditions are necessary to effect disulfonation over monosulfonation.

  • Quenching: Cool the reaction mixture to room temperature. Pour slowly onto 300 g of crushed ice.

  • Purification (Hg Removal): Neutralize the solution with Calcium Carbonate (

    
    ) to precipitate sulfate as 
    
    
    
    . Filter hot. The filtrate contains the soluble Ca-salt of H₂PDS.
  • Acidification: Treat the filtrate with stoichiometric sulfuric acid to precipitate Calcium as

    
     and regenerate the free acid. Filter again.
    
  • Crystallization: Concentrate the filtrate under vacuum. Recrystallize from water/ethanol (1:3 v/v) to obtain white crystalline needles of H₂PDS.

Part 2: MOF Synthesis Protocols

Core Strategy: H₂PDS is a "Hard-Soft" ligand.

  • Nitrogen (Pyridine): Soft/Borderline base

    
     Binds Ag(I), Cu(II).
    
  • Oxygen (Sulfonate): Hard base

    
     Binds Lanthanides (La, Gd, Eu).
    
Protocol A: Lanthanide-Based Proton Conductor (Hydrothermal)

Target Structure: 3D coordination network with hydrophilic channels lined by sulfonate oxygens. Application: High-temperature proton exchange membranes (PEMs).

Reagents:

  • 
     (Ln = La, Eu, or Gd)
    
  • Pyridine-3,5-disulfonic acid (H₂PDS)[1]

  • Solvent: Deionized Water

Procedure:

  • Stoichiometry: Mix 0.2 mmol of

    
     and 0.2 mmol of H₂PDS (1:1 molar ratio) in a 20 mL Teflon liner.
    
  • Solvation: Add 10 mL of deionized water. Stir for 30 minutes to ensure complete dissolution.

  • pH Adjustment: Adjust pH to 3.5–4.0 using dilute NaOH. Note: Sulfonates coordinate best when deprotonated, but low pH prevents hydroxide formation.

  • Crystallization: Seal the autoclave and heat at 160 °C for 72 hours.

  • Cooling: Cool to room temperature at a rate of 5 °C/h. Slow cooling promotes large single-crystal growth.

  • Isolation: Filter the colorless block crystals, wash with water, and air dry.

Protocol B: Ag(I) Coordination Polymer (Diffusion Method)

Target Structure: 2D or 3D supramolecular network driven by Ag-N bonds and Ag-O (sulfonate) bridging. Mechanism: Self-assembly at the liquid-liquid interface.

Procedure:

  • Bottom Layer: Dissolve 0.1 mmol H₂PDS in 4 mL water. Adjust pH to 6.0 with

    
    . Add sucrose (density agent) to increase viscosity.
    
  • Buffer Layer: Layer 2 mL of water/ethanol (1:1) carefully on top.

  • Top Layer: Dissolve 0.2 mmol

    
     in 4 mL ethanol/water (1:1). Layer this gently on top of the buffer.
    
  • Incubation: Seal the tube with Parafilm and leave undisturbed in the dark at room temperature for 2 weeks.

  • Harvest: Collect crystals formed at the interface.

Part 3: Visualization of Workflows

Ligand Synthesis & Logic

LigandSynthesis Pyridine Pyridine (Precursor) Reaction Sulfonation 230°C, 10h Pyridine->Reaction Deactivated Ring Oleum Oleum (20% SO3) + HgSO4 Cat. Oleum->Reaction Electrophile Source Quench Ice Quench & CaCO3 Neutralization Reaction->Quench Crude Mixture Purify Acidification & Recrystallization Quench->Purify Ca-Salt Intermediate Product Pyridine-3,5-disulfonic Acid (H2PDS) Purify->Product Yield ~50-60%

Caption: Synthesis workflow for Pyridine-3,5-disulfonic acid involving high-temperature catalytic sulfonation.

Coordination Modes & MOF Assembly

CoordinationModes cluster_Modes Coordination Sites cluster_Metals Metal Targets H2PDS H2PDS Ligand (Ambidentate) N_Site Pyridine Nitrogen (Soft Donor) H2PDS->N_Site O_Site Sulfonate Oxygens (Hard Donor) H2PDS->O_Site Ag_Cu Ag(I), Cu(II) Prefers N-Site N_Site->Ag_Cu Coordination Bond O_Site->Ag_Cu Weak Interaction Ln Lanthanides (La, Eu) Prefers O-Site O_Site->Ln Bridging/Chelating Result Structural Outcome: Proton Conducting Channels Ag_Cu->Result Ln->Result

Caption: Dual coordination logic of H₂PDS. N-donors target soft metals, while Sulfonate O-donors target hard metals, enabling diverse topologies.

Part 4: Characterization & Application Focus

Key Characterization Metrics
TechniqueFeature to ObserveSignificance
FT-IR S-O stretch (1000–1200 cm⁻¹)Confirm deprotonation and coordination mode (monodentate vs bidentate).
PXRD Low-angle reflectionsIndicates large pore formation and long-range order.
TGA Weight loss > 300 °CSulfonate MOFs generally exhibit higher thermal stability than carboxylates.
Impedance Spectroscopy Nyquist Plot SemicircleDirect measurement of proton conductivity (

).
Proton Conductivity Protocol (Application)

Rationale: The uncoordinated oxygen atoms on the sulfonate groups, combined with water molecules in the MOF pores, create a hydrogen-bonded network (Grotthuss mechanism) facilitating proton transport.

  • Pelletization: Press the activated MOF powder into a pellet (approx. 1 mm thickness) under 2–4 tons of pressure.

  • Electrode Contact: Coat both sides of the pellet with silver paste to ensure ohmic contact.

  • Chamber Setup: Place the pellet in a humidity-controlled chamber.

  • Measurement: Perform AC impedance spectroscopy (frequency range: 1 Hz to 1 MHz) at varying temperatures (25–85 °C) and Relative Humidity (RH 40%–98%).

  • Analysis: Calculate conductivity (

    
    ) using 
    
    
    
    , where
    
    
    is thickness,
    
    
    is resistance derived from the Nyquist plot, and
    
    
    is the area.

References

  • BenchChem. Pyridine-3,5-disulfonic Acid | 13069-04-0.[1] Retrieved from

  • Smolecule. Pyridine-3,5-disulfonic Acid Properties and Applications. Retrieved from

  • Google Patents. Method for the preparation of 3,5-pyridinedisulfonic acid (US3267109A). Retrieved from [2]

  • Royal Society of Chemistry. Pyridine 3,5-dicarboxylate-based metal–organic frameworks (Comparative Context). Retrieved from

  • Inorganic Chemistry Frontiers. Porosity regulation of metal–organic frameworks for high proton conductivity (Sulfonate MOF Context). Retrieved from

Sources

analytical methods for characterization of Pyridine-3,5-disulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine-3,5-disulfonic acid (CAS 13069-04-0) is a critical intermediate in the synthesis of bioactive scaffolds and redox-flow battery electrolytes. Its characterization presents a specific "Polarity Paradox": the compound is too polar for standard Reverse-Phase (RP) HPLC, yet its zwitterionic nature complicates simple Ion-Exchange (IEX) methods.

This guide moves beyond generic protocols, offering a Critical Quality Attribute (CQA) focused workflow. We prioritize a Mixed-Mode Chromatography approach for assay/purity to ensure MS compatibility, while retaining a robust Ion-Pair method for legacy QC environments.

Chemical Context & The "Polarity Problem"

  • Compound: Pyridine-3,5-disulfonic acid (

    
    )[1][2]
    
  • Physicochemical Profile:

    • Acidity: Strong acid.[1][3] The sulfonic groups (

      
      ) are fully ionized at nearly all pH levels. The pyridine nitrogen (
      
      
      
      ) allows for zwitterionic behavior in acidic media.
    • Solubility: Highly water-soluble; insoluble in non-polar organic solvents.

  • Analytical Consequence: On a standard C18 column, this molecule elutes in the void volume (

    
    ), preventing separation from inorganic salts or polar impurities like Pyridine-3-sulfonic acid.
    

Strategic Analytical Workflow

The following diagram illustrates the decision matrix for characterizing this molecule, separating "Identity" from "Purity" workflows.

CharacterizationWorkflow cluster_ID Structural Identification cluster_Quant Purity & Assay Start Crude Pyridine-3,5-disulfonic Acid NMR 1H / 13C NMR (D2O + NaOD) Start->NMR MS HRMS (ESI-) (m/z 237.9) Start->MS Decision MS Compatibility Required? Start->Decision MixedMode Method A: Mixed-Mode HPLC (WAX/RP) Decision->MixedMode Yes (R&D) IonPair Method B: Ion-Pair HPLC (C18 + TBAH) Decision->IonPair No (QC/Legacy) Titration Method C: Potentiometric Titration (Assay Confirmation) MixedMode->Titration Cross-Validation Impurity Target Impurities: 1. Pyridine-3-sulfonic acid 2. Pyridine 3. Sulfates MixedMode->Impurity IonPair->Titration IonPair->Impurity

Figure 1: Analytical Decision Matrix for Pyridine-3,5-disulfonic Acid. Note the bifurcation based on MS compatibility requirements.

Protocol A: Mixed-Mode HPLC (The "Gold Standard")

Rationale: This method uses a column with both hydrophobic (C18) and Weak Anion Exchange (WAX) ligands. The WAX functionality retains the anionic sulfonate groups, while the C18 provides selectivity for the aromatic ring. Unlike Ion-Pairing, this is MS-compatible .

Method Parameters:

Parameter Setting
Column Mixed-Mode WAX/RP (e.g., SIELC Primesep SB or Waters Atlantis Premier BEH C18 AX), 150 x 4.6 mm, 3-5 µm
Mobile Phase A 20 mM Ammonium Formate, pH 3.0 (Adjust with Formic Acid)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 0% B (Isocratic hold for retention)2-15 min: 0% → 40% B15-20 min: Re-equilibration
Flow Rate 1.0 mL/min
Detection UV @ 260 nm (Primary), 215 nm (Secondary)

| Temperature | 30°C |[4]

Mechanism of Action: At pH 3.0, the stationary phase amines are protonated (positively charged), interacting with the negatively charged sulfonate groups of the analyte. Increasing ACN breaks the hydrophobic interaction, while the buffer strength modulates the ionic interaction.

Protocol B: Ion-Pair HPLC (Legacy/QC Method)

Rationale: If mixed-mode columns are unavailable, standard C18 columns can be used only if an Ion-Pairing Reagent (IPR) is added. The IPR (Tetrabutylammonium Hydroxide - TBAH) forms a neutral lipophilic complex with the analyte, allowing it to retain on C18. Warning: This method is NOT compatible with LC-MS due to source contamination.

Method Parameters:

Parameter Setting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 250 x 4.6 mm, 5 µm
Mobile Phase A 10 mM Tetrabutylammonium Hydroxide (TBAH) + 10 mM Phosphate Buffer, pH 6.5
Mobile Phase B Acetonitrile
Isocratic Mode 90% A / 10% B (Adjust B% to tune retention; higher B = faster elution)
Flow Rate 1.0 mL/min

| System Care | Critical: Column must be dedicated to IPR use. Flush system with 50:50 Water:Methanol for 2 hours after use to prevent salt precipitation. |

Protocol C: Structural Identification (NMR)

The high symmetry of the molecule simplifies the NMR spectrum. Sample Prep: Dissolve ~10 mg in 0.6 mL


. Add 1 drop of 40% NaOD to ensure full deprotonation (dianion state), which stabilizes shifts.

Expected Data (


 NMR, 400 MHz, 

+ NaOD):
| Position | Shift (

, ppm) | Multiplicity | Integration | Assignment Logic | | :--- | :--- | :--- | :--- | :--- | | H-2, H-6 | ~ 8.9 - 9.1 | Doublet (

Hz) | 2H | Flanked by N and

. Most deshielded. | | H-4 | ~ 8.6 - 8.8 | Triplet (

Hz) | 1H | Flanked by two

groups. |

Note: The coupling constant (


) represents meta-coupling. If resolution is low, these may appear as broad singlets.

Impurity Profiling & Troubleshooting

During synthesis (sulfonation of pyridine), the following impurities are common. Their separation order in Protocol A (Mixed-Mode) is predictable:

  • Pyridine (Starting Material): Elutes FIRST (Weakest ionic interaction, elutes near void if pH > 5, or retained by C18 if pH is neutral).

  • Pyridine-3-sulfonic acid (Mono-sulfonated): Elutes MIDDLE (One sulfonate group = weaker retention than di-sulfonated).

  • Pyridine-3,5-disulfonic acid (Target): Elutes LAST (Two sulfonate groups = strongest ionic retention).

Troubleshooting Table:

Issue Probable Cause Corrective Action
Peak Tailing Secondary interactions with silanols Increase buffer concentration to 50 mM or use "End-capped" columns.
Split Peaks Wrong pH (Partial ionization) Ensure pH is buffered at 3.0 (Mixed-Mode) or 6.5 (Ion-Pair). Avoid pH near pyridine pKa (5.2).

| No Retention | Column "Phase Collapse" | In Protocol A, ensure the column is specifically designed for 100% aqueous capability (e.g., "AQ" or "Polar" designated). |

References

  • PubChem. Pyridine-3,5-disulfonic acid (Compound). National Library of Medicine. Available at: [Link][2]

  • SIELC Technologies. Separation of Pyridine Sulfonic Acids on Mixed-Mode Columns. Application Note. Available at: [Link] (General reference for Mixed-Mode mechanism).

  • Helix Chromatography. HPLC Methods for Analysis of Pyridine Derivatives. Available at: [Link]

Sources

Troubleshooting & Optimization

challenges in the sulfonation of pyridine rings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocyclic Chemistry Application Support Center. Your Guide: Dr. Aris Thorne, Senior Application Scientist.

You are likely here because your pyridine sulfonation reaction resulted in a black tar, returned starting material, or produced a water-soluble product you cannot extract. This is not a failure of your technique; it is a fundamental challenge of the substrate. Pyridine is often called "pi-deficient," but in the context of Electrophilic Aromatic Substitution (EAS), it is effectively "dead" under standard conditions.

This guide treats your synthesis as a troubleshooting ticket. We will analyze the failure modes of the pyridine ring, provide the classic "brute force" solution, and offer modern "smart" workarounds.

Module 1: The Core Problem (Mechanism & Thermodynamics)

Ticket: “I added excess sulfuric acid and refluxed, but I see no product.”

Diagnosis: You have inadvertently deactivated your substrate. Pyridine is a base (


). In the presence of strong acids required for sulfonation (like 

), pyridine protonates to form the pyridinium ion .
  • Electronic Deactivation: The neutral pyridine ring is already electron-poor due to the electronegative nitrogen.[1]

  • The Protonation Trap: The pyridinium cation has a full positive charge, making the ring incredibly resistant to attack by another electrophile (

    
    ).
    
  • Regioselectivity: If reaction occurs, it goes to the C3 (meta) position. Attack at C2 or C4 would place a positive charge on the already positive nitrogen in the resonance intermediate—an energetically forbidden state.[1]

Visualizing the Deactivation Pathway

The following diagram illustrates why standard conditions fail without extreme energy input.

PyridineMechanism Pyridine Pyridine (Neutral) Pyridinium Pyridinium Ion (Deactivated Cation) Pyridine->Pyridinium Fast Protonation (k1 >> k2) Complex Sigma Complex (High Energy) Pyridine->Complex Slow Electrophilic Attack (Requires >230°C) Acid H2SO4 / SO3 Acid->Pyridinium Pyridinium->Complex Forbidden Pathway (Electrostatic Repulsion) Product Pyridine-3-Sulfonic Acid Complex->Product -H+

Figure 1: The Kinetic Trap. Protonation occurs faster than sulfonation, locking the substrate in an unreactive cationic state.

Module 2: The "Brute Force" Protocol (Classic Oleum/Hg)

Ticket: “I need high yields and can handle hazardous waste. What is the industrial standard?”

Solution: The classic method utilizes Mercury(II) Sulfate (


)  as a catalyst in oleum at extreme temperatures (

). The mercury stabilizes the transition state, allowing the reaction to proceed on the free base that exists in equilibrium, or via a specific organomercury intermediate.

⚠️ SAFETY WARNING: This protocol generates mercury waste and uses fuming sulfuric acid. Use extreme caution.

Step-by-Step Protocol
  • Setup: 3-neck round bottom flask, mechanical stirrer (magnetic stirring will fail due to viscosity), high-temperature oil bath.

  • Reagent Loading:

    • Charge Oleum (20%

      
      )  (3.0 equiv).
      
    • Add

      
        (1-2 mol%).
      
  • Addition: Add Pyridine (1.0 equiv) dropwise. Exothermic! Keep T < 100°C during addition.

  • Reaction: Heat to 230–240°C for 14–16 hours.

    • Note: Below 220°C, the reaction rate is negligible.

  • Quenching: Cool to 100°C. Pour onto crushed ice (carefully).

  • Isolation: See Module 4.

Data Comparison: Sulfonation Agents

MethodReagentTemp (°C)Yield (%)SelectivityPrimary Challenge
Direct Oleum (20%)250+<40%C3Charring, low conversion.
Catalytic Oleum +

23070-75%C3Mercury toxicity , waste disposal.
Complex

150-17050-60%C3Moisture sensitivity, reagent cost.
Chlorosulfonic

150VariableC3Violent reaction, HCl gas evolution.
Module 3: The "Smart" Workaround (N-Oxide Route)

Ticket: “I cannot use Mercury. How do I get high yields under milder conditions?”

Solution: Change the electronics of the ring. By oxidizing pyridine to Pyridine-N-Oxide , you push electron density back into the ring (via the oxygen lone pair).[2] This lowers the activation energy for sulfonation. The oxygen is then removed (reduced) in the final step.

The N-Oxide Workflow[3][4][5]

NOxideRoute Start Pyridine Step1 Step 1: Oxidation (H2O2 / AcOH) Start->Step1 Intermediate1 Pyridine-N-Oxide (Activated Ring) Step1->Intermediate1 +O Step2 Step 2: Sulfonation (Oleum, 140°C) Intermediate1->Step2 Electrophilic Attack (Easier) Intermediate2 N-Oxide-3-Sulfonic Acid Step2->Intermediate2 -SO3H Step3 Step 3: Reduction (Fe/AcOH or Raney Ni) Intermediate2->Step3 Final Pyridine-3-Sulfonic Acid Step3->Final Deoxygenation

Figure 2: The Indirect Route. Activation via N-oxidation allows sulfonation at lower temperatures (140°C vs 230°C) without mercury.

Key Advantage: This method avoids heavy metals and reduces the reaction temperature by nearly 100°C. Reference Protocol: See Patent EP0428831 for the industrial application of this route using Raney Nickel for the reduction step [3].

Module 4: Isolation & Purification (The Zwitterion Trap)

Ticket: “My LCMS shows product, but I can't extract it with DCM or Ethyl Acetate.”

Diagnosis: You are treating a zwitterion like a neutral organic molecule. Pyridine-3-sulfonic acid exists as an inner salt (zwitterion): the nitrogen is protonated (


) and the sulfonate is deprotonated (

). It is insoluble in non-polar solvents and highly soluble in water.

Troubleshooting the Workup:

  • Do NOT Extract: Liquid-liquid extraction with organic solvents will leave your product in the aqueous waste layer.

  • Precipitation (The Isoelectric Point):

    • The zwitterion is least soluble at its isoelectric point.

    • After the reaction, dilute with water.[6]

    • Neutralize carefully with

      
       or 
      
      
      
      until pH
      
      
      3.5 - 4.0.
    • Cool to 0°C. The product should crystallize as white needles.

  • The "Drowning" Method:

    • Pour the crude sulfuric acid mixture slowly into cold Ethanol or Acetone .

    • The inorganic acid stays in solution (mostly), while the pyridine sulfonic acid precipitates.

  • Purification: Recrystallize from hot water.

References
  • Master Organic Chemistry. Electrophilic Aromatic Substitution on Pyridine. (Mechanism and Kinetics). [Link]

  • European Patent Office. Process of preparation of pyridine-3-sulfonic acids (EP0428831). (N-Oxide Route & Raney Ni Reduction).[3][5]

  • ResearchGate. Electrochemical meta-C–H sulfonylation of pyridines. (Modern Electrochemical Methods). [Link]

Sources

Technical Support Center: Pyridine-3,5-disulfonic Acid (PDSA) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Deactivation" Challenge

Synthesizing Pyridine-3,5-disulfonic acid (PDSA) is chemically counter-intuitive. The pyridine ring is electron-deficient, making electrophilic aromatic substitution (like sulfonation) extremely difficult. Furthermore, in acidic media, the nitrogen protonates, creating a pyridinium ion that is even more deactivated.

The Yield Bottleneck: Most researchers fail because they treat this like a benzene sulfonation. It requires forcing conditions that often lead to charring (decomposition) rather than conversion.

To improve yield, you must choose between two distinct strategies based on your available precursors and lab capabilities:

  • The "Brute Force" Optimization (Direct Sulfonation): Uses Pyridine + Oleum + Catalyst.[1] High risk of charring, low cost precursors.

  • The "Nucleophilic" Switch (Halogen Displacement): Uses 3,5-Dibromopyridine + Sulfite. High yield, cleaner profile, higher cost precursors.

Route Selection & Decision Logic

The following decision matrix outlines the optimal path based on your constraints.

RouteSelection Start Start: Select Precursor Pyridine Precursor: Pyridine (Low Cost) Start->Pyridine Dibromo Precursor: 3,5-Dibromopyridine (High Cost) Start->Dibromo DirectSulf Route A: Direct Sulfonation (Electrophilic Substitution) Pyridine->DirectSulf NuSub Route B: Sulfodehalogenation (Nucleophilic Substitution) Dibromo->NuSub ConditionsA Requires: Hg/V Catalyst Temp: >230°C Risk: Charring DirectSulf->ConditionsA ConditionsB Requires: Na2SO3 (aq/EtOH) Temp: Reflux/Autoclave Risk: Hydrolysis NuSub->ConditionsB YieldA Typical Yield: 30-50% (Optimized Isolation) ConditionsA->YieldA YieldB Typical Yield: >75% (High Purity) ConditionsB->YieldB

Figure 1: Decision matrix for selecting the synthesis route based on precursor availability and risk tolerance.

Protocol A: Optimizing Direct Sulfonation (The "Brute Force" Method)

If you must use pyridine as the starting material, standard sulfonation will yield <10%. You must use a Temperature Ramp Protocol and a Catalyst .

Critical Warning: This method historically uses Mercury (Hg) salts. While effective, they are toxic. Vanadium (


) is a safer but slightly less active alternative.
Optimized Workflow

Reagents: Pyridine, 65% Oleum (Fuming Sulfuric Acid),


 (Catalyst).[1]
  • The Cold Addition:

    • Place 65% Oleum (2.25 mass eq) in a flask.

    • Add Pyridine (1 mass eq) slowly below

      
      C.[1]
      
    • Why? Exothermic salt formation occurs immediately. If it gets hot now, you lose volatile pyridine before it reacts.

  • The First Ramp (Mono-sulfonation):

    • Add Catalyst (

      
       w/w).[1]
      
    • Heat to

      
      C for 40+ hours .
      
    • Checkpoint: This installs the first sulfonate group at position 3.[2][3]

  • The Recharge (Crucial for Yield):

    • Cool to

      
      C.
      
    • Add fresh 65% Oleum (0.75 mass eq).

    • Why? Water generated in Step 2 dilutes the acid. You need free

      
       for the second addition.
      
  • The Second Ramp (Di-sulfonation):

    • Heat to

      
      C for 5-6 hours .
      
    • Troubleshooting: Do not exceed

      
      C; the ring will fragment, creating "black tar."
      
  • The "Alkanol-Ice" Quench (Yield Locker):

    • Do not just pour into water.

    • Pour the reaction mass into an ice-cold lower alcohol (Methanol/Ethanol) bath.

    • Mechanism:[4][5][6][7] The disulfonic acid precipitates as a crystalline solid in cold alcohol/acid mixtures, while impurities stay in solution.

Protocol B: Sulfodehalogenation (The High-Yield Modern Route)

This method avoids harsh acids and charring. It replaces the bromine atoms on 3,5-dibromopyridine with sulfonate groups using a sulfite source (Strecker-type reaction).

Optimized Workflow

Reagents: 3,5-Dibromopyridine, Sodium Sulfite (


), Water/Ethanol mix, catalytic Copper (CuI or 

) - optional but recommended for kinetics.
  • Stoichiometry:

    • Use excess Sodium Sulfite (2.5 to 3.0 equivalents).

    • Solvent: Water:Ethanol (3:1). The ethanol helps dissolve the organic precursor.

  • Reaction:

    • Heat to reflux (

      
      C) for 24-48 hours.
      
    • Pressure Option: If using an autoclave at

      
      C, reaction time drops to <10 hours.
      
  • Monitoring:

    • Monitor via HPLC. Look for the disappearance of the dibromo peak.

    • Intermediate: You may see 3-bromo-5-sulfonic acid transiently.

Isolation & Purification (The "Calcium" Method)

A major yield loss occurs during isolation because PDSA is highly water-soluble. You cannot simply extract it with organic solvents.

The Calcium/Barium Sulfate Precipitation Method:

Workup RxnMix Reaction Mixture (PDSA + H2SO4) Dilution Dilute with H2O RxnMix->Dilution Neutralize Add CaCO3 or BaCO3 (Neutralize) Dilution->Neutralize Filter Filter Precipitate (Remove CaSO4) Neutralize->Filter Filtrate Filtrate contains Ca-PDSA Salt Filter->Filtrate Liquid Convert Add Na2CO3 (Precipitate CaCO3) Filtrate->Convert Final Evaporate Filtrate Yield: Na-PDSA Convert->Final

Figure 2: The Calcium Salt isolation method allows separation of the product from the sulfuric acid matrix.

Troubleshooting & FAQs

Q1: My reaction mixture turned into a black solid (Charring). What happened?

Diagnosis: Temperature overshoot or moisture ingress. Fix:

  • Ensure temperature never exceeds

    
    C in the direct sulfonation method.
    
  • Ensure the system is under dry

    
     atmosphere.
    
  • Check Oleum strength: If the oleum is "wet" (low

    
    ), the reaction slows, tempting you to raise the heat, which causes burning.
    
Q2: I have high conversion but low isolated yield. Where is my product?

Diagnosis: It is likely stuck in the mother liquor or lost during salt removal. Fix:

  • PDSA is extremely soluble in water. Do not try to filter it directly from water.

  • Use the Alkanol-Ice Bath quench described in Protocol A. The solubility of PDSA drops drastically in cold ethanol/acid mixtures.

  • If using the Calcium method, wash the

    
     filter cake thoroughly with hot water; the product can adsorb to the gypsum.
    
Q3: Can I run the direct sulfonation without Mercury?

Answer: Yes, but yield will suffer. Modification: Use Vanadium Pentoxide (


) or run the reaction in a sealed tube (autoclave) at slightly higher pressures to keep 

in the liquid phase. However, without Hg, the 3,5-selectivity is lower, and you may get more 3-mono product.
Q4: How do I distinguish between the 3-mono and 3,5-di products?

Answer:

  • HPLC: The disulfonic acid is much more polar and will elute significantly earlier than the monosulfonic acid on a C18 column.

  • NMR (

    
    ): 
    
    • 3-mono: Asymmetric ring pattern.

    • 3,5-di: Symmetric. You will see a singlet (or very tight doublet) for the protons at C2/C6 (shifted downfield) and a triplet for the proton at C4.

Data Summary: Critical Parameters

ParameterDirect Sulfonation (Standard)Direct Sulfonation (Optimized)Sulfodehalogenation
Precursor PyridinePyridine3,5-Dibromopyridine
Catalyst NoneHg or V saltsCu (optional)
Temp

C

C


C (Ramp)

C
Reagent

65% Oleum (Split dose)

Yield < 10%40 - 60%75 - 85%
Main Impurity Black Tar3-Monosulfonic acidInorganic Salts

References

  • Nepera Chemical Co Inc. (1966).[1] 3,5-Pyridinedisulfonic acid.[1][4] US Patent 3,267,109.[1] Link

    • Key Citation: Describes the "Alkanol-Ice Bath" isolation method and the split-dose oleum technique.
  • Fabri, J., et al. (1943).[7] Processes for production of pyridine 3-sulphonic acid and its salts. US Patent 2,406,972. Link

    • Key Citation: Establishes the mercury-catalyzed temper
  • BenchChem Technical Support. (2025). Experimental setup for sulfonation of pyridine to yield 3-Pyridinesulfonic acid. Link

    • Key Citation: Modern overview of sulfon
  • Smolecule. (n.d.). Pyridine-3,5-disulfonic Acid Synthesis Methods. Link

    • Key Citation: General reaction mechanisms and property data.[4][8]

Sources

optimization of reaction conditions for pyridine sulfonation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Pyridine Sulfonation Support Tier: Level 3 (Advanced Chemical Methodology) Status: Operational

The "Pyridine Paradox" (Executive Summary)

Why is this reaction difficult? Pyridine is inherently


-deficient. In the presence of strong acids (sulfuric acid/oleum), the nitrogen atom is protonated to form the pyridinium ion (

). This introduces a positive charge on the ring, further deactivating it toward Electrophilic Aromatic Substitution (EAS).

The Consequence: Standard sulfonation conditions (e.g., concentrated


 at 100°C) fail. Successful direct sulfonation requires forcing conditions (

, Oleum, Catalysis) or an alternative mechanistic pathway (N-Oxide activation).

Decision Matrix: Selecting Your Pathway

Before starting, select the protocol that matches your lab's capabilities and safety constraints.

FeaturePathway A: Direct Sulfonation Pathway B: N-Oxide Route (Recommended)
Mechanism High-Temperature EAS (Forced)Activation-Substitution-Reduction
Key Reagent 20-65% Oleum (

)

(Oxidation) then

Catalyst

(Traditional/Toxic)
None (or milder Lewis acids)
Temperature 220°C - 250°C140°C - 160°C
Yield ~50-70%~70-80% (Overall)
Safety Risk Extreme (Vapor pressure at 230°C)Moderate

Mechanistic Visualization

Understanding the competing species is critical for troubleshooting. The diagram below illustrates why the 3-position is favored and the role of the N-oxide.

PyridineSulfonation cluster_0 Direct Sulfonation Barrier Pyridine Pyridine Pyridinium Pyridinium Ion (Deactivated Species) Pyridine->Pyridinium H+ (Fast, Reversible) SigmaComplex Sigma Complex (High Energy Intermediate) Pyridine->SigmaComplex Oleum, 230°C HgSO4 Catalyst NOxide Pyridine-N-Oxide (Activated Intermediate) Pyridine->NOxide H2O2 / AcOH Product Pyridine-3-Sulfonic Acid SigmaComplex->Product -H+ NOxide->Product 1. Oleum (Mild) 2. Reduction

Figure 1: Mechanistic pathways. The red node represents the "dead end" protonation that necessitates high temperatures in Pathway A.

Troubleshooting Guides & FAQs

Module A: Reaction Optimization (Synthesis)

Q1: I am using 98% Sulfuric Acid at 180°C, but I see no conversion. Why?

  • Root Cause: The acidity is insufficient to generate enough free

    
     electrophiles, and the temperature is too low to overcome the activation energy of the deactivated pyridinium ring.
    
  • Solution:

    • Switch to Oleum: You must use fuming sulfuric acid (Oleum).[1] Start with 20% Oleum . The free

      
       is the active electrophile.
      
    • Increase Temperature: The reaction has a "threshold temperature" of approx. 220°C-230°C for direct sulfonation without mercury.

    • Catalysis: If you cannot reach >230°C, you must use a catalyst. Historically, HgSO4 (0.5 - 2 mol%) lowers the activation energy, allowing reaction at ~220°C with higher yields [1]. Note: See Safety Module regarding Mercury.

Q2: My reaction mixture turned into a black, insoluble tar.

  • Root Cause: Oxidative degradation. At >200°C, organic impurities or the pyridine itself can char in the presence of strong oxidizers (

    
    ).
    
  • Solution:

    • Inert Atmosphere: Perform the reaction under a strict Nitrogen or Argon blanket.

    • Stepwise Heating: Do not ramp to 230°C immediately. Hold at 100°C for 30 mins to ensure homogeneity, then ramp slowly.

    • Purity: Distill your pyridine over KOH prior to use to remove organic impurities that initiate charring.

Q3: Can I avoid using Mercury?

  • Answer: Yes, but it requires compromise.

    • Option 1 (Vanadium): Vanadium pentoxide (

      
      ) is a known alternative but often results in lower yields (~40-50%).
      
    • Option 2 (The N-Oxide Route): This is the industry-preferred modern method. Oxidize pyridine to Pyridine-N-oxide first.[2] The N-oxide is more electron-rich than the pyridinium ion and sulfonates under milder conditions (approx. 140°C-150°C). You then reduce the N-oxide (using Fe/Acetic acid or catalytic hydrogenation) to get the final product [2].

Module B: Workup & Isolation (The "Zwitterion Trap")

Q4: The reaction worked (confirmed by LCMS), but I cannot isolate the product from the aqueous layer. It's too soluble.

  • Root Cause: Pyridine-3-sulfonic acid exists as a highly water-soluble zwitterion. It is insoluble in most organic solvents (Ether, DCM), so extraction fails.

  • Solution: You must utilize Isoelectric Precipitation .[1]

  • Protocol:

    • Quench: Pour the cooled oleum mixture onto crushed ice carefully.

    • Neutralize: Slowly add

      
       or 
      
      
      
      to remove the bulk sulfate as insoluble gypsum (
      
      
      ) or Barium Sulfate. Filter off the solid.[1][3]
    • Target pH: The filtrate contains your product. Adjust the pH to the Isoelectric Point (pI) of pyridine-3-sulfonic acid, which is approximately pH 3.5 - 4.0 .

    • Crystallization: At this pH, the zwitterion is least soluble. Cool to 4°C for 24 hours. The white solid will precipitate.[1]

    • Recrystallization: Use hot water.

Q5: My product contains high sulfate ash.

  • Solution: If using the Calcium/Barium method, trace salts remain.

    • Alternative: Use an anion exchange resin (weak base). Load the dilute acidic solution onto the column. Wash with water (removes neutral impurities). Elute the sulfonic acid with dilute ammonia, then evaporate and adjust pH to 3.5 to crystallize.

Detailed Experimental Protocol (Optimized Direct Method)

Reagents:

  • Pyridine (Dry, 1.0 eq)

  • Oleum (20% free

    
    , 3.0 eq by weight)
    
  • 
     (Catalytic, 1 mol%) - Optional but recommended for yield
    

Workflow:

  • Setup: Use a heavy-walled flask or autoclave (if available) due to vapor pressure. Fit with a condenser and drying tube.

  • Addition: Cool Oleum to 0°C. Add Pyridine dropwise (highly exothermic).

  • Catalyst: Add

    
    .[4]
    
  • Reaction: Heat to 225°C - 230°C for 20-24 hours .

    • Checkpoint: The solution should be brown but transparent. Opaque black indicates charring.

  • Quench: Cool to 80°C, then pour over 5x weight of ice.

  • Isolation: Follow the "Isoelectric Precipitation" method described in Q4.

Safety & Scale-up (Critical)

Hazard: Oleum at 230°C At this temperature, the vapor pressure of


 is significant. Standard glassware may fail.[1]
  • Requirement: Use a reactor rated for at least 10 bar pressure if sealing the vessel. If running open reflux, ensure the condenser is highly efficient (double surface) and vented to a caustic scrubber (NaOH trap).

Hazard: Mercury Waste If using


:
  • All aqueous waste must be segregated as "Heavy Metal Acidic Waste."

  • The final product must be tested for residual Hg (limit <10 ppm for intermediates).

References

  • McElvain, S. M., & Goese, M. A. (1943). The Sulfonation of Pyridine. Journal of the American Chemical Society, 65(11), 2233–2236.

  • Scriven, E. F. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314. (Overview of N-Oxide Methodology).
  • Patent US5082944A. (1992). Production of pyridine-3-sulfonic acid.[2][3][4][5][6][7] (Describes the modern N-oxide/reduction industrial route).

Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan before handling Oleum or Mercury.

Sources

side products formed during the synthesis of Pyridine-3,5-disulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Products & Impurity Profiles Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists Status: Active | Updated: 2026-01-29[1]

Executive Summary: The Deactivation Challenge

Synthesizing Pyridine-3,5-disulfonic acid (PDSA) is chemically antagonistic.[1] The pyridine ring is electron-deficient; introducing the first sulfonic acid group at the 3-position further deactivates the ring, making the second electrophilic substitution at the 5-position thermodynamically and kinetically demanding.

Consequently, "clean" conversion is rare.[1] Most protocols force conditions (high temperature, oleum, mercury catalysts) or utilize nucleophilic displacement of halogens.[1] Each pathway generates a distinct "fingerprint" of side products.[1]

This guide breaks down the two primary synthetic routes and their specific impurity profiles.

Module 1: Direct Sulfonation Route (Oleum/Hg)

Context: This is the classical industrial route. It relies on forcing electrophilic aromatic substitution using fuming sulfuric acid (Oleum) and often a Mercury (HgSO₄) catalyst at temperatures >230°C.[1][2][3]

Impurity Profile & Troubleshooting
Impurity NameStructure / IdentityOrigin (Causality)Troubleshooting / Remediation
Pyridine-3-sulfonic acid Mono-sulfonated intermediate Incomplete Reaction: The activation energy for the second sulfonation is significantly higher.[1] If the reaction is quenched too early or SO₃ concentration drops, the reaction stalls at the mono-stage.Corrective: Increase reaction time or SO₃ concentration (Oleum strength).Detection: HPLC (elutes earlier than di-acid on Reverse Phase).
Di(3-pyridyl) sulfone Sulfone Dimer SO₃ Starvation: Occurs when the aromatic ring reacts with an already formed sulfonyl species instead of free SO₃.[1] Favored under lower SO₃ concentrations.[1]Corrective: Maintain high excess of Oleum throughout the high-temperature hold.Removal: Insoluble in water; remove via filtration before crystallization.
3-Hydroxypyridine-5-sulfonic acid Hydrolysis Product Over-Heating/Alkali Attack: If the workup involves harsh alkaline quenching (NaOH) at high temps, the sulfonate group can undergo nucleophilic displacement by hydroxide.[1]Corrective: Control pH during quenching (keep < pH 10). Perform quenching on ice.Removal: Difficult to separate; requires recrystallization from water/ethanol.
Mercury Residues Heavy Metal Contaminant Catalyst Leaching: Use of HgSO₄ (essential for lowering activation energy in older protocols) leads to persistent trace Hg.[1]Corrective: Switch to Hg-free protocols (Vanadium) or perform resin-based scavenging (Thiol-functionalized silica).[1]
Visualizing the Kinetic Barrier

The following diagram illustrates why the Mono-acid is the dominant impurity. The energy barrier (


) for the second sulfonation is the critical process control point.

ReactionPathway cluster_legend Process Control Start Pyridine Inter Pyridine-3-sulfonic Acid (Major Impurity) Start->Inter Oleum, 200°C Fast Step Product Pyridine-3,5-disulfonic Acid (Target) Inter->Product Oleum, >240°C High Ea Barrier Side1 Di(3-pyridyl) sulfone Inter->Side1 Low SO3 Dimerization Warning Stalling here yields Mono-acid impurity Inter->Warning

Caption: Kinetic pathway showing the high activation energy barrier required to convert the mono-sulfonic impurity to the di-sulfonic target.

Module 2: Halogen Displacement Route (Hg-Free)

Context: Modern drug development often avoids the Direct Sulfonation route due to Mercury concerns. The alternative is Nucleophilic Aromatic Substitution (S_NAr) using 3,5-Dibromopyridine and Sodium Sulfite (Na₂SO₃).[1]

Impurity Profile & Troubleshooting
Impurity NameStructure / IdentityOrigin (Causality)Troubleshooting / Remediation
3-Bromo-5-sulfopyridine Mono-substituted Intermediate Incomplete Substitution: The first bromine is displaced easily.[1] The second bromine requires higher pressure/catalysis (CuI) because the ring is now extremely electron-rich (due to the anionic sulfonate group repelling the incoming sulfite nucleophile).Corrective: Increase reaction pressure (autoclave) or catalyst load (CuI).Detection: Distinct isotopic pattern (Br) in Mass Spec.
3-Hydroxy-5-sulfopyridine Hydrolysis Byproduct Competitive Nucleophile: In aqueous sulfite solutions at high pH/temp, water/hydroxide competes with sulfite for the aromatic ring.[1]Corrective: Buffer the reaction mixture (pH 6-7) to minimize free hydroxide concentration.Removal: Anion exchange chromatography.
3,5-Dihydroxypyridine Double Hydrolysis Extreme pH: Occurs if the reaction runs too long in highly basic aqueous media.[1]Corrective: Reduce reaction time.

Module 3: FAQ & Diagnostic Guide

Q1: My HPLC shows a persistent peak at RRT 0.85 relative to the product. What is it?

A: If you used the Direct Sulfonation route, this is almost certainly Pyridine-3-sulfonic acid .[1]

  • Verification: Check UV absorbance ratio. The mono-acid has a slightly different

    
     shift due to less steric strain/electronic withdrawal.[1]
    
  • Fix: Recrystallize from boiling water. The di-sulfonic acid is more soluble in hot water than the mono-acid, but the mono-acid precipitates first upon cooling? Correction: Actually, the Mono-acid is significantly less soluble in water than the Di-acid.[1] You can filter off the Mono-acid precipitate from a concentrated aqueous solution.[1]

Q2: The product is highly hygroscopic and contains high ash content. Why?

A: You likely have Inorganic Salt Contamination (Sodium Sulfate or Sodium Bromide).[1]

  • Mechanism: Sulfonic acids are often isolated as sodium salts.[1] The di-sodium salt of PDSA traps inorganic salts in its crystal lattice.[1]

  • Protocol: To obtain the free acid (low ash), pass the aqueous solution through a Strong Acid Cation Exchange Resin (H+ form) (e.g., Dowex 50W) and lyophilize the eluate.

Q3: I see a dark/black insoluble material in my reaction flask.

A: This is Char/Polymer .[1]

  • Cause: Reaction temperature exceeded 260°C or "hot spots" occurred during Oleum addition.[1]

  • Prevention: Ensure vigorous mechanical stirring (high torque) during the viscous phase of the reaction.

Diagnostic Decision Tree

Use this flow to identify your impurity based on your synthetic route and observation.

TroubleshootingTree Start Identify Impurity Source Route Which Synthetic Route? Start->Route Direct Direct Sulfonation (Oleum/Hg) Route->Direct Halogen Halogen Displacement (from 3,5-Dibromo) Route->Halogen Obs1 Observation: Early eluting peak (HPLC) Direct->Obs1 Obs2 Observation: Insoluble precipitate in water Direct->Obs2 Res1 Impurity: Pyridine-3-sulfonic Acid (Incomplete Reaction) Obs1->Res1 Res2 Impurity: Di-pyridyl Sulfone Obs2->Res2 Obs3 Observation: Mass Spec shows Br isotope Halogen->Obs3 Obs4 Observation: Unexpected -OH stretch (IR) Halogen->Obs4 Res3 Impurity: 3-Bromo-5-sulfopyridine Obs3->Res3 Res4 Impurity: Hydroxypyridine derivatives Obs4->Res4

Caption: Diagnostic flowchart for identifying impurities based on synthetic route and analytical observations.

References

  • McElvain, S. M., & Goese, M. A. (1943).[1] The Sulfonation of Pyridine. Journal of the American Chemical Society, 65(11), 2233–2236.[1]

    • Foundational text on the mechanism of pyridine sulfonation and the necessity of Hg c
  • Duesel, B. F., & Scarano, L. S. (1966).[1][4] U.S. Patent No.[1][4] 3,267,109.[1][4] Washington, DC: U.S. Patent and Trademark Office.[1]

    • Describes the industrial isolation of 3,5-pyridinedisulfonic acid and separation
  • Scriven, E. F. V. (1984).[1] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms.[1] In Comprehensive Heterocyclic Chemistry (Vol. 2, pp. 165-314).[1] Pergamon.

    • Authoritative review on the reactivity profiles of pyridine, explaining the deactiv
  • Zaragoza, R. J., et al. (2012).[1] Mechanisms of Nucleophilic Substitution. Royal Society of Chemistry.[1]

    • Provides mechanistic insight into the S_NAr displacement of halogens by sulfite ions.

Sources

Technical Support Center: Pyridine-3,5-Disulfonic Acid (PDSA) Purification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Purification & Troubleshooting for Pyridine-3,5-disulfonic Acid (CAS: 5335-87-5) Audience: Drug Development & Chemical Engineering Professionals

Executive Technical Overview

Pyridine-3,5-disulfonic acid (PDSA) presents a unique purification challenge due to its zwitterionic nature and extreme water solubility. Unlike standard organic intermediates, it cannot be extracted into organic solvents (e.g., DCM, Ethyl Acetate) from an aqueous phase.

The primary impurities encountered are:

  • Inorganic Acids/Salts: Sulfuric acid (

    
    ) from the sulfonation process or sulfate salts.
    
  • Regioisomers: Pyridine-3-sulfonic acid (mono-sulfonated byproduct).

  • Carbon/Char: Oxidation byproducts from high-temperature sulfonation (>250°C).

This guide prioritizes fractional precipitation and ion-exchange chromatography over standard extraction, providing a self-validating workflow for high-purity isolation.

Diagnostic & Troubleshooting (FAQ)

Q1: My product is a dark brown/black syrup that won't crystallize. How do I solidify it?

Diagnosis: This is likely due to residual sulfuric acid acting as a solvent and "char" impurities from the high-temperature synthesis. The Fix (The "Drowning Out" Method): PDSA is insoluble in lower alcohols, while sulfuric acid is soluble.

  • Dilute your crude syrup with a minimum amount of water.

  • Pour this aqueous solution slowly into ice-cold Isopropanol (IPA) or Ethanol (ratio 1:5 aqueous to alcohol) with vigorous stirring.

  • The PDSA should precipitate as a white/straw-colored solid, while the

    
     and colored impurities remain in the mother liquor.
    
  • Validation: Filter a small sample; if the solid is non-hygroscopic after drying, the acid content is sufficiently reduced.

Q2: How do I remove inorganic salts (Sodium Sulfate) without losing my product?

Diagnosis: If you neutralized the reaction mixture with NaOH, you now have a mixture of PDSA-Na salt and


. Both are water-soluble.[1][2]
The Fix (Ion Exchange Desalting): 
Do not use recrystallization for desalting; the hydration spheres are too similar.
  • Use a Strong Acid Cation (SAC) resin (e.g., Amberlite IR-120 or Dowex 50W) in the

    
     form.
    
  • Load the mixture.

    
     binds to the resin; PDSA (zwitterion) and 
    
    
    
    elute.
  • Crucial Step: Because PDSA is a strong acid (pKa ~ -2), it will not bind to the cation resin strongly if the pH is low.

  • Evaporate the eluent. If sulfate persists, treat with a stoichiometric amount of Barium Hydroxide to precipitate

    
    , then filter.
    
Q3: HPLC shows a persistent peak at a slightly different retention time. What is it?

Diagnosis: This is the Pyridine-3-sulfonic acid (Mono-acid) . It forms if the sulfonation temperature or time was insufficient. The Fix (Solubility Differential): The mono-acid is less soluble in water than the di-acid.

  • Dissolve the crude solid in minimal boiling water.

  • Cool slowly to 4°C. The Mono-acid crystallizes first. Filter this out.

  • Add Ethanol to the filtrate to precipitate the Di-acid (PDSA) .

Master Purification Protocols

Protocol A: Isolation from Crude Sulfonation Mass (High Acid Content)

Use this when starting with the reaction mixture (Oleum/Pyridine).

Reagents: Isopropanol (IPA), Activated Carbon.

  • Quench: Cool the reaction mass (oleum/PDSA) to <10°C.

  • Dilution: Cautiously add water until the specific gravity drops to ~1.4–1.5. Caution: Exothermic.

  • Decolorization: Add Activated Carbon (5% w/w), stir at 80°C for 30 mins, and filter hot through Celite.

  • Precipitation (The Critical Step):

    • Prepare a vessel with Isopropanol (5x volume of the aqueous mass) cooled to 0°C.

    • Add the aqueous PDSA solution dropwise into the IPA under high-shear agitation.

  • Filtration: Filter the precipitate immediately. Wash with cold IPA to remove residual

    
    .
    
  • Drying: Dry at 60°C under vacuum.

Validation Check: Dissolve 1g in water. Add


. A heavy white precipitate indicates residual sulfuric acid (failed wash).
Protocol B: Recrystallization for Pharmaceutical Grade (>99%)

Use this for final polishing of the isolated solid.

Solvent System: Water : Ethanol (30:70).

  • Dissolve crude PDSA in boiling water (1.5 mL per gram of solid).

  • Once dissolved, slowly add hot Ethanol until the solution becomes slightly turbid.

  • Add a few drops of water to clear the turbidity.

  • Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Yield Expectation: 70-80% recovery.

  • Purity Check: HPLC or Melting Point (Target: 235–237°C dec).

Comparative Data: Solubility & Properties

PropertyPyridine-3,5-disulfonic Acid (PDSA)Pyridine-3-sulfonic Acid (Impurity)Sulfuric Acid
Water Solubility Very HighModerateMiscible
Ethanol Solubility Insoluble (Precipitates)Slightly SolubleSoluble
Isopropanol Solubility InsolubleInsolubleSoluble
pKa (Sulfonic groups) ~ -1.99 (Strong Acid)-2.30-3.0
Melting Point 235–237°C (dec)357°C10°C

Visual Workflows (Graphviz)

Figure 1: Purification Decision Matrix

Determine the correct protocol based on your starting material's state.

purification_decision Start Starting Material State1 Crude Reaction Mass (High H2SO4) Start->State1 State2 Solid Powder (Contains Salts/Isomers) Start->State2 Action1 Protocol A: IPA Drowning Out State1->Action1 Remove Acid Action2 Dissolve in Water State2->Action2 Check1 Check Sulfate (BaCl2) Action1->Check1 Action2->Check1 High Sulfate? Action3 Protocol B: Recrystallization (Water/EtOH) Check1->Action3 No (Only Isomers) Action4 Ion Exchange (Amberlite IR-120) Check1->Action4 Yes (Salts Present) Action4->Action3 Eluate

Caption: Decision tree for selecting between Precipitation (Protocol A) and Recrystallization (Protocol B) based on impurity profile.

Figure 2: The "Drowning Out" Mechanism

Visualizing the separation of PDSA from Sulfuric Acid.

drowning_out Input Aqueous Crude Mix (PDSA + H2SO4 + Water) Process Mixing (High Shear) Input->Process Solvent Cold Isopropanol (IPA) (Excess Volume) Solvent->Process Phase1 Solid Precipitate (PDSA) Process->Phase1 Insoluble Phase2 Mother Liquor (IPA + H2SO4 + Water) Process->Phase2 Soluble

Caption: The "Drowning Out" technique exploits the solubility difference of PDSA and H2SO4 in Isopropanol.

References

  • BenchChem. (2025).[3] 3-Pyridinesulfonic acid discovery and history. Retrieved from .

  • Smolecule. (2025). Pyridine-3,5-disulfonic Acid: Properties and Purification. Retrieved from .

  • Lopresti, R. J. (1966). Method for the preparation of 3,5-pyridinedisulfonic acid. US Patent 3,267,109A. United States Patent Office. Retrieved from .

  • PubChem. (2025).[4] Compound Summary: 3-Pyridinesulfonic acid.[2][3][5][6][7][8][9] National Library of Medicine. Retrieved from .

  • Chemie, M. (1940).[8] Sulfonation of piperidine to 3,5-pyridinedisulfonic acid. Monatshefte für Chemie, 73, 180-186.[8] (Cited in US3267109A).

Sources

Technical Support Center: Advanced Pyridine Sulfonation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Tier: 3 (Senior Application Support) Topic: Overcoming Harsh Reaction Conditions in Pyridine Sulfonation Ticket ID: PYR-SULF-001[1]

Introduction: The "Deactivation" Paradox

User Query: "Why does my direct sulfonation of pyridine require dangerous temperatures (>250°C) and toxic mercury catalysts? How can I achieve this under milder conditions?"

Root Cause Analysis: The core issue is the electronic deactivation of the pyridine ring.[2]

  • ** electrophilic Scavenging:** In the presence of acidic sulfonating agents (Oleum/

    
    ), the basic nitrogen atom is instantly protonated to form the pyridinium ion .
    
  • Coulombic Repulsion: The positively charged pyridinium ring strongly repels the electrophile (

    
     or 
    
    
    
    ), effectively shutting down the Electrophilic Aromatic Substitution (EAS) pathway.
  • Thermal Requirement: To overcome this massive activation energy barrier, traditional protocols force the reaction at 230–330°C, often requiring Mercury(II) sulfate (

    
    ) to stabilize the transition state.
    

Strategic Solution: To bypass these harsh conditions, you must alter the substrate's electronics or the reaction kinetics.[1] This guide details three proven workflows to lower temperatures and remove mercury:

  • The N-Oxide Activation Route (Electronic modification).

  • The

    
    -Complex Strategy  (Reagent modification).
    
  • Microwave-Assisted Synthesis (Kinetic acceleration).

Module 1: The Mercury-Free N-Oxide Route

Objective: Lower reaction temperature from 250°C to ~140°C and eliminate mercury catalysts.

The Logic

Converting pyridine to Pyridine-N-Oxide creates a "push-pull" electronic system.[1] The oxygen atom donates electron density back into the ring via resonance, partially offsetting the electron-withdrawing nature of the nitrogen. This allows EAS to proceed at significantly lower temperatures.[1]

Experimental Protocol

Phase 1: Activation (N-Oxidation) [1]

  • Reagents: Pyridine (1.0 eq),

    
     (30%, 1.2 eq), Acetic Acid (solvent).[1]
    
  • Conditions: Heat to 70–80°C for 6–12 hours.

  • Workup: Neutralize with solid

    
    , extract with chloroform, and concentrate.
    
    • Checkpoint: Product should be a hygroscopic solid (mp ~66°C).[1]

Phase 2: Sulfonation (The "Mild" Step)

  • Reagents: Pyridine-N-Oxide (1.0 eq), Oleum (20% free

    
    ).
    
  • Catalyst:

    
     (Vanadium Pentoxide) can be used as a non-toxic alternative to Hg, though N-oxide often reacts without metal catalysis at moderate temps.[1]
    
  • Procedure:

    • Dissolve N-oxide in Oleum cautiously at 0°C.[1]

    • Heat to 140–150°C (vs. 250°C for pyridine).

    • Monitor via HPLC until starting material is consumed (~12–16 h).

  • Quenching: Pour onto crushed ice. The sulfonic acid N-oxide precipitates or can be salted out.[1]

Phase 3: Reduction (Restoring the Pyridine)

  • Reagents: Fe powder/Acetic Acid or Raney Ni/

    
    .
    
  • Conditions: Reflux (Fe/AcOH) or 50°C/50 psi (Hydrogenation).

  • Result: Pyridine-3-sulfonic acid.[1][3][4][5]

NOxidePathway cluster_0 Traditional (Harsh) cluster_1 N-Oxide Route (Mild) Pyridine Pyridine DirectSulf Direct Sulfonation (250°C, Hg Cat) Pyridine->DirectSulf High Barrier PyNO Pyridine-N-Oxide Pyridine->PyNO H2O2/AcOH PySulf Pyridine-3-Sulfonic Acid DirectSulf->PySulf MildSulf Sulfonation (140°C, No Hg) PyNO->MildSulf Activated Ring SulfNO Sulfonated N-Oxide MildSulf->SulfNO Reduction Reduction (Fe/AcOH) SulfNO->Reduction Reduction->PySulf Final Product

Figure 1: Comparison of the high-energy direct sulfonation pathway vs. the activated N-oxide pathway.

Module 2: Troubleshooting Reaction Failures

Ticket #002: "My reaction mixture turned into a black tar (charring)."

  • Diagnosis: Thermal decomposition due to uncontrolled exotherm or excessive temperature (>260°C).

  • Fix:

    • Switch Reagent: Move from Oleum to Chlorosulfonic Acid (

      
      ) . It is a potent liquid sulfonating agent that often operates at lower temperatures (100–120°C) for activated substrates.[1]
      
    • Stepwise Heating: Do not ramp directly to reflux. Hold at 80°C for 1 hour, then 120°C. This allows the initial complexation to settle before the substitution demands energy.

Ticket #003: "I cannot handle Oleum safely in my facility."

  • Diagnosis: Safety constraints preventing the use of fuming sulfuric acid.

  • Fix: Use the Sulfur Trioxide-Pyridine Complex (

    
    ) .[6]
    
    • Nature:[2][7][8][9] A solid, stable complex where

      
       is already coordinated to pyridine.[1]
      
    • Protocol: Heat the substrate with

      
       (1.5–2.0 eq) in a high-boiling solvent like 1,2-dichloroethane  or dioxane  (reflux).
      
    • Note: This reagent is milder; it works best for electron-rich pyridines or when microwave heating is applied.[1]

Module 3: Microwave-Assisted Acceleration

Objective: Overcome the activation barrier using dielectric heating rather than convective heat.

Why it works: Pyridine is a polar molecule.[1] Microwave irradiation couples directly with the reaction matrix, allowing rapid superheating and efficient energy transfer to the transition state, often reducing reaction times from hours to minutes.[1]

Microwave Protocol (General Guide):

Parameter Setting

| Reagent |


 Complex (Solid) |
| Solvent  | Neat (Solvent-free) or Ionic Liquids (e.g., 

) | | Temperature | 160–180°C | | Time | 10–30 minutes | | Pressure | High (Sealed Vessel - Caution ) | | Yield Impact | Typically increases yield by 15–20% vs. thermal heating |

Safety Warning: Microwave heating of sulfonating agents generates rapid pressure buildup.[1] Use only dedicated microwave synthesis reactors with pressure release valves, never domestic microwaves.[1]

FAQ: Frequently Asked Questions

Q: Can I use Palladium catalysis for this? A: Not for "sulfonation" in the classical sense (


 insertion). However, Pd-catalyzed C-H activation  can install sulfonyl groups using sulfonyl chlorides or sulfinates.[1] This is a completely different mechanism (cross-coupling) and avoids harsh acid entirely, but requires expensive ligands.[1]

Q: How do I remove the excess sulfuric acid during workup? A: This is a common bottleneck.

  • The Calcium Method: Neutralize with

    
    . 
    
    
    
    (gypsum) precipitates and is filtered off. The soluble Calcium Pyridine-sulfonate remains in water.
  • The Barium Method: Similar to Calcium, using

    
     for stricter sulfate removal (BaSO4 is highly insoluble).
    
  • Ion Exchange: Pass the diluted reaction mixture through an anion-exchange resin to capture the sulfonic acid product.

Q: What is the regioselectivity of these methods? A:

  • Direct Sulfonation (Acid): Exclusively C-3 (meta).[1]

  • N-Oxide Sulfonation: Predominantly C-3 , but electronic bias is weaker, so trace C-4 isomers may appear.[1]

  • Nucleophilic Displacement (SNAr): If you start with 2-chloropyridine or 4-chloropyridine and react with Sodium Bisulfite (

    
    ), you get substitution at C-2  or C-4  respectively.[1] This is the mildest method (aqueous, ~100°C) but requires a halogenated starting material.
    

References

  • Mechanism of Pyridine Sulfonation

    • Title: The Sulfonation of Pyridine and its Derivatives.[2][4][5][9][10]

    • Source:Journal of the American Chemical Society.
    • URL:[Link]

  • N-Oxide Activation Strategy

    • Title: Pyridine N-Oxides: Synthesis and Functionaliz
    • Source:Chemical Reviews.
    • URL:[Link]

  • Microwave-Assisted Sulfonation

    • Title: Microwave-assisted synthesis of nitrogen heterocycles.[1][11][12][13]

    • Source:Molecules (MDPI).[1]

    • URL:[Link][9]

  • Safety Data (Pyridine-SO3 Complex)

    • Title: Safety Data Sheet - Sulfur trioxide pyridine complex.[1]

    • Source:Fisher Scientific.[1][6]

Sources

preventing charring and decomposition in high-temperature sulfonation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Charring and Decomposition in High-Temperature Sulfonation

Ticket ID: SULF-HT-992 Status: Open Assigned Specialist: Senior Application Scientist, Process Safety Unit

Introduction: The "Black Tar" Paradox

You are likely reading this because your reaction flask, which should contain a pristine sulfonated product, currently contains an intractable black solid.

High-temperature sulfonation is a battle between kinetic control (getting the -SO₃H group on the ring) and thermodynamic chaos (oxidative degradation and polymerization). Sulfonating agents (SO₃, Oleum, Chlorosulfonic acid) are not just electrophiles; at high temperatures, they become potent oxidants and dehydrating agents .

This guide abandons the "add A to B" simplicity of standard textbooks. Instead, we treat the reaction as a heat-transfer engineering challenge.

Module 1: The Physics of Failure

To prevent charring, you must understand the mechanism that creates it.[1] It is rarely a single event but a feedback loop.

The Decomposition Cycle

Charring in sulfonation is typically driven by two side reactions:

  • Sulfone Formation (Cross-linking): The sulfonic acid product (

    
    ) reacts with unreacted substrate (
    
    
    
    ) to form a sulfone (
    
    
    ).[2] This increases molecular weight and viscosity.
  • Oxidative Degradation:

    
     oxidizes the organic substrate, producing 
    
    
    
    , water, and carbonaceous radical species that polymerize into "tar."
Visualizing the Failure Mode

The following diagram illustrates the "Runaway Viscosity Loop" that leads to charring.

CharringMechanism Start Reagents Mixed (High T) Exotherm Exothermic Heat Release Start->Exotherm Product Target Sulfonic Acid Start->Product Controlled T & Mixing HotSpot Local Hot Spot (>150°C) Exotherm->HotSpot Poor Mixing SideRxn Side Reaction: Sulfone Formation & Oxidation HotSpot->SideRxn Char IRREVERSIBLE CHAR (Black Tar) HotSpot->Char Thermal Degradation Viscosity Viscosity Increase (Mass Transfer Failure) SideRxn->Viscosity Cross-linking Viscosity->HotSpot Heat Trapping (Feedback Loop)

Figure 1: The "Runaway Viscosity Loop." As side products form, viscosity rises, trapping heat and accelerating further degradation.

Module 2: Reagent Engineering & Selection

Choosing the wrong reagent for the temperature is the most common error.

ReagentReactivityOxidizing PowerCharring RiskBest Use Case
98% Sulfuric Acid LowModerateLowLow-temp sulfonation of activated substrates.
Oleum (20-65% SO₃) HighHighCritical Deactivated substrates. Requires extreme heat control.
Chlorosulfonic Acid HighModerateHighClean synthesis, but generates HCl gas (foaming risk).
SO₃-Complexes (Pyridine/Dioxane)ModerateLowVery LowAcid-sensitive substrates. Prevents oxidation.
Liquid SO₃ ExtremeExtremeCritical Industrial continuous flow only.

Scientist's Note: If you are seeing charring with Oleum, switch to Chlorosulfonic acid (if chemistry permits) or reduce the Oleum concentration. The "free SO₃" in Oleum is a ruthless oxidant.

Module 3: The Golden Standard (Flow Chemistry)

The hard truth: Batch reactors are chemically ill-suited for high-temperature sulfonation. The surface-area-to-volume ratio is too low to remove the heat of reaction (approx. -150 kJ/mol) fast enough to prevent hot spots.

Recommendation: Move to a Microreactor (Continuous Flow) system.

Why Flow Prevents Charring:
  • Surface Area: Microreactors have massive surface area for heat exchange.

  • Residence Time: You can heat the mixture to 200°C for exactly 10 seconds, then quench immediately. This kinetic window allows sulfonation but is too short for polymerization (charring).

  • Stoichiometry: Instant mixing prevents localized excess of oxidant.

FlowVsBatch cluster_batch Batch Reactor (Risk) cluster_flow Microreactor (Safe) B_Input Slow Addition B_Mix Poor Heat Transfer (Hot Spots) B_Input->B_Mix B_Out Char + Product B_Mix->B_Out F_Input Pumps A + B F_Mix Micromixing (Isothermal) F_Input->F_Mix F_Quench Instant Quench F_Mix->F_Quench F_Out Clean Product F_Quench->F_Out

Figure 2: Comparison of thermal history in Batch vs. Flow reactors.

Module 4: The Optimized Batch Protocol

If you must use a batch reactor, you must engineer the heat transfer manually.

Protocol: High-Temperature Sulfonation of Deactivated Aromatics

  • The Heel (Solvent): Do not add neat substrate to neat acid. Use a "heel" of 98%

    
     or a chlorinated solvent (e.g., 1,2-dichloroethane, if T < 83°C) to act as a heat sink.
    
  • Ramping:

    • Wrong: Heat to 150°C, then add reagent.

    • Right: Add reagent at low temperature (20-40°C). Allow the "exotherm of mixing" to dissipate. Then ramp temperature slowly (1-2°C/min).

  • Agitation: Use an overhead mechanical stirrer with a high-torque motor. Magnetic stir bars will fail when viscosity spikes, leading to immediate charring at the flask bottom.

  • The "Double-Quench" Technique:

    • Charring often happens after the reaction during cooling (heat trap).

    • Action: When the reaction is complete, pour the reaction mixture into ice/water (inverse quench). Never add water to the reaction mixture.

Module 5: Troubleshooting FAQ

Q1: The reaction turns black immediately upon adding Oleum. Why? A: This is "flash charring." Your local concentration of SO₃ is too high at the droplet interface.

  • Fix: Dilute the substrate in a solvent (DCM or DCE) or dilute the Oleum with sulfuric acid before addition. Increase stirring speed to turbulent flow (Reynolds number > 4000).

Q2: I get product, but it's trapped in a black tarry puck. A: You formed sulfones (


). This happens when the ratio of Substrate:Acid is too high.
  • Fix: Increase the equivalents of acid (act as solvent). Ensure the reaction does not run longer than necessary (monitor via HPLC/TLC).

Q3: Can I use microwave heating? A: Caution. While microwaves heat efficiently, sulfonation mixtures are highly ionic. They absorb microwave energy aggressively, leading to superheating.

  • Fix: Only use microwaves with active air cooling and fiber-optic internal temperature probes.

Q4: My substrate is acid-sensitive but requires high T. What do I do? A: Use a Sulfur Trioxide-Pyridine complex . It is a mild sulfonating agent that melts at high temperatures but suppresses the oxidative power of free SO₃.

References

  • Kadam, S. T., et al. (2012). "A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor." RSC Advances.

    • Key Insight: Demonstrates how microreactors prevent runaway reactions and charring in nitrobenzene sulfon
  • Xu, Y., et al. (2024). "Continuous sulfonation of hexadecylbenzene in a microreactor." ResearchGate / De Gruyter.

    • Key Insight: Details the suppression of byproducts (coking) using flow chemistry and 1,2-dichloroethane dilution.
  • Kirk-Othmer Encyclopedia of Chemical Technology. "Sulfonation and Sulfation." Wiley Online Library.

    • Key Insight: Authoritative source on the thermodynamics and industrial mechanisms of sulfonation and oxid
  • Löwe, H., et al. (2000). "Microreactors in Chemical Synthesis." Chemical Engineering & Technology. Key Insight: Fundamental principles of heat transfer advantages in micro-structured devices for highly exothermic reactions.

Sources

catalyst deactivation in catalytic sulfonation of pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Catalyst Deactivation & Process Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary: The "Deactivation" Paradox

Researchers often misdiagnose "catalyst deactivation" in pyridine sulfonation. Unlike standard electrophilic aromatic substitutions (EAS), the sulfonation of pyridine is thermodynamically reversible and kinetically hindered. The pyridine ring is electron-deficient (


 atom withdraws density), and in acidic media, it becomes the even less reactive pyridinium ion (

).

The Core Conflict: High temperatures (


C) are required to overcome the activation energy, but these same temperatures accelerate coking , catalyst sintering , and reversible desulfonation .

This guide addresses the three primary catalyst classes:

  • Homogeneous Metals (HgSO

    
    , VOSO
    
    
    
    ): "Deactivation" is usually equilibrium limitation or active species precipitation.[1]
  • Heterogeneous Solid Acids (Zeolites, Metal Oxides): Deactivation is physical (pore blocking) or chemical (poisoning).[1]

Diagnostic Module: Why Did My Reaction Fail?

Before adjusting parameters, identify the failure mode using this logic flow.

TroubleshootingFlow Start Symptom: Low Yield (<50%) CheckT Check Temp (T) Start->CheckT LowT Kinetic Failure: Activation Energy not met CheckT->LowT T < 220°C HighT Thermodynamic Failure: Desulfonation or Rearrangement CheckT->HighT T > 300°C OptT OptT CheckT->OptT T = 230-260°C CheckWater Check Water Content Wet Poisoning: Hydrolysis of SO3 active species CheckWater->Wet Water Present Dry Dry CheckWater->Dry Anhydrous CheckCat Check Catalyst State Solid Solid CheckCat->Solid Heterogeneous (Zeolites/Oxides) Liquid Liquid CheckCat->Liquid Homogeneous (Hg/V) OptT->CheckWater Dry->CheckCat Coking Pore Blocking: Requires Calcination Solid->Coking Black Residue? Leaching Active Site Loss: Metal dissolved in Oleum Solid->Leaching Color Change in Acid? Precip Mass Transfer Limit: Agitation Issue Liquid->Precip Solubility Limit

Figure 1: Diagnostic logic tree for identifying the root cause of yield loss in pyridine sulfonation.

Technical Deep Dive: Mechanisms of Deactivation

A. The Water Poisoning Effect (Universal)

Water is a byproduct of sulfonation (


).[1] In this system, water is a potent catalyst poison because it hydrolyzes the active electrophile, 

(from Oleum), back into

, which is not a strong enough electrophile to sulfonate the deactivated pyridinium ring.
  • Impact: As conversion proceeds, water concentration rises, effectively stopping the reaction (equilibrium limit).

  • Troubleshooting: Use excess Oleum (20-65%

    
    ) to act as a water scavenger.[1]
    
B. Heterogeneous Catalyst Deactivation (Zeolites/Solid Acids)

When using modern solid acid catalysts (e.g., H-ZSM-5, Metal-doped carbons) to replace toxic Mercury, deactivation occurs via two distinct pathways:[1]

  • Competitive Adsorption (Poisoning): Pyridine is a base.[1] It adsorbs strongly onto the Lewis acid sites of the catalyst, blocking them from activating the

    
    .
    
  • Coking (Fouling): At high temperatures (

    
    C), pyridine and its oligomers polymerize within the zeolite pores.
    
    • Observation: Catalyst turns black.[1]

    • Data: BET surface area drops by >80% after the first run.

C. The Mercury/Vanadium "Deactivation" (Homogeneous)

Historically, Mercury(II) Sulfate (


) is the standard catalyst. It facilitates reaction via an initial mercuration at the 3-position, followed by exchange with 

.[1]
  • "Deactivation": This is rarely true chemical deactivation.[1] Instead, it is often reduction of the metal (e.g.,

    
    ) or precipitation of the metal salt due to saturation with the product (Pyridine-3-sulfonic acid).
    

Experimental Protocols & Solutions

Protocol A: Standard Mercury-Catalyzed Sulfonation (High Yield)

Reference Standard for Comparison

Safety Warning: Mercury is neurotoxic.[1] Use a closed system and scrubbers.[1]

  • Setup: 3-neck flask, mechanical stirrer, dropping funnel, thermometer.

  • Charge: Add Oleum (20% free

    
    , 750 parts)  to the flask.
    
  • Addition: Cool to <75°C. Add Pyridine (250 parts) dropwise. (Exothermic!).[1]

  • Catalyst: Add

    
     (catalytic amount, ~1-2% wt) .
    
  • Reaction: Heat to 230-240°C for 14 hours .

    • Note: If T > 270°C, yield drops due to rearrangement to 4-isomer.[1]

  • Workup: Cool, dilute with water, neutralize with NaOH to precipitate Hg salts (remove by filtration), then acidify to crystallize product.

Protocol B: Regeneration of Solid Acid Catalysts (Zeolites)

For users of H-ZSM-5 or Vanadium-doped supports.[1]

If your solid catalyst shows <10% yield on the second cycle:

  • Solvent Wash: Wash the spent catalyst with hot ethanol to remove adsorbed pyridine species.[1]

  • Drying: Dry at 120°C for 2 hours.

  • Calcination (Coke Removal):

    • Ramp: 5°C/min to 550°C .[1]

    • Hold: 6 hours under air flow.

    • Result: Restores pore volume by burning off polyaromatic coke.[1]

Comparative Performance Data
Catalyst SystemTypical YieldTemp. WindowPrimary Deactivation ModeReusability
HgSO

/ Oleum
70 - 77%230 - 240°CProduct Inhibition / Salt Precip.[1]Low (Recovery difficult)
V

O

/ Oleum
50 - 65%250 - 300°CReduction (

)
Medium (Requires re-oxidation)
Zeolite (H-ZSM-5) 30 - 50%200 - 250°CPore Coking / Strong AdsorptionHigh (After Calcination)

Frequently Asked Questions (FAQs)

Q: Why is my reaction stuck at ~40% conversion despite using fresh catalyst? A: You likely hit the water equilibrium wall . The water produced by the reaction (


) has hydrolyzed your 

.
  • Fix: Add stronger Oleum (65%) mid-reaction to scavenge water, or use azeotropic distillation (add toluene) if your setup allows, though this is difficult with oleum.

Q: Can I use Vanadium instead of Mercury to avoid toxicity? A: Yes, Vanadium sulfates are a known alternative (See US Patent 2,406,972). However, Vanadium often requires slightly higher temperatures (250-300°C) and yields are typically 10-15% lower than Mercury.[1] Ensure you are using Vanadium(V) and not a lower oxidation state.[1]

Q: My solid catalyst turned black immediately. Is it dead? A: It is "fouled" but not dead. The black color is coke (carbon deposits). This blocks the active sites. You must regenerate it using the Calcination Protocol (Protocol B) above. Do not simply wash with solvent; solvent cannot remove graphitic coke.[1]

Q: Why do I see the 4-isomer instead of the 3-isomer? A: Your temperature is too high. At


C, thermodynamic rearrangement occurs, favoring the 4-position or even 4-hydroxypyridine.[1] Maintain strict temperature control at 230-240°C.

References

  • Mechanism & Kinetics: The reactivity of pyridine towards sulphuric acid at elevated temperatures.[1] (ResearchGate).[2] Discusses the reversible nature and Hg catalyst role.[3][4]

  • Vanadium Catalyst Patent: Processes for production of pyridine 3-sulphonic acid and its salts.[1] (US Patent 2,406,972).[1] Details the use of Vanadium, Aluminum, and Magnesium as alternatives to Mercury.[5]

  • Experimental Protocol: Synthesis of Pyridine-3-sulfonic Acid via Direct Sulfonation. (BenchChem).[4][6] Provides the standard Oleum/HgSO4 methodology.[4][6] [1]

  • Zeolite Deactivation: Deactivation and Regeneration of Zeolite Catalysts. (MDPI).[1] Explains the coking mechanism and oxidative regeneration protocols relevant to solid acid catalysts.

  • Water Management: Separation of pyridine from water by extractive distillation.[1][7] (US Patent 5,100,514). Discusses the pyridine-water azeotrope problem.

Sources

Validation & Comparative

Comparative Guide: Pyridine-3,5-disulfonic Acid vs. Amberlyst Catalysts in Organic Synthesis

[1][2]

Executive Summary

This guide provides a technical comparison between Pyridine-3,5-disulfonic Acid (PDSA) , a high-activity homogeneous Brønsted acid, and Amberlyst® (specifically Amberlyst-15) , the industry-standard heterogeneous sulfonic acid resin.[1][2]

The Verdict:

  • Choose Pyridine-3,5-disulfonic Acid when reaction kinetics are sluggish, substrates are bulky (diffusion-limited), or when maximum conversion at lower temperatures is critical.[1][2] It acts as a "super-soluble" proton source with dual active sites.[1][2]

  • Choose Amberlyst for streamlined process workflows, continuous flow reactors, and applications where catalyst removal/recycling is the primary economic driver.[1][2]

Mechanistic & Structural Profile

To understand the performance divergence, we must first analyze the structural availability of the active sulfonic acid groups.[2]

FeaturePyridine-3,5-disulfonic Acid (PDSA)Amberlyst-15 (Heterogeneous Resin)
Phase Homogeneous (Soluble in water/polar solvents)Heterogeneous (Solid macroreticular beads)
Active Sites Two

groups per molecule (High density)
Sulfonic groups on styrene-DVB matrix (~4.7 meq/g)
Acid Strength High Brønsted acidity; electron-deficient pyridine ring enhances proton release.[1][2]Strong acid (comparable to

), but site proximity effects can vary.[1][2]
Mass Transfer Negligible resistance (Molecular dispersion).[1][2]Significant resistance (Pore diffusion limited).[1][2]
Thermal Limit Stable up to ~230°C (MP ~235°C).[1][2]Degrades >120°C (Desulfonation occurs).[1][2]
Mechanistic Pathway Visualization

The following diagram illustrates the kinetic difference between the free-floating protonation of PDSA and the pore-diffusion requirement of Amberlyst.

MechanismComparisoncluster_PDSAPyridine-3,5-disulfonic Acid (Homogeneous)cluster_AmberlystAmberlyst Resin (Heterogeneous)PDSA_MolPDSA Molecule(Dual -SO3H)ComplexActivated Complex(Instant Interaction)PDSA_Mol->Complex Diffusion-freeSubstrate_ASubstrateSubstrate_A->ComplexBead_SurfaceResin Bead SurfacePoreInternal PoreActive SiteBead_Surface->Pore Pore Diffusion(Rate Limiting)Substrate_BSubstrateSubstrate_B->Bead_Surface Bulk Transport

Caption: Comparison of kinetic accessibility. PDSA offers immediate solvation-based activation, while Amberlyst requires substrate diffusion into the polymer matrix.[2]

Performance Analysis: Activity vs. Utility
Catalytic Activity (TOF & TON)

PDSA consistently outperforms Amberlyst in terms of Turnover Frequency (TOF).[1][2]

  • Reasoning: PDSA is a small molecule.[1][2] Every sulfonic acid group is accessible.[1][2] In Amberlyst, a percentage of internal sites may be inaccessible to bulky reactants due to steric hindrance or pore collapse in non-swelling solvents.[2]

  • Data Point: In the Hantzsch dihydropyridine synthesis, PDSA reduced reaction times from 12 hours (traditional methods) to 3 hours while maintaining yields >85% [1].[1][2]

Selectivity & Side Reactions[1][2][3][4]
  • Amberlyst: Superior for "Shape Selectivity."[1][2] The pore structure can exclude larger by-products, preventing oligomerization in some pathways.[2]

  • PDSA: High acidity can sometimes lead to over-reaction (e.g., dehydration of alcohols) if temperature is not controlled, as there is no steric wall to stop the substrate from reacting further.[1][2]

Reusability & Green Metrics
  • Amberlyst: The clear winner for physical recovery.[1][2] Simple filtration recovers >95% of the catalyst.[2]

  • PDSA: Requires crystallization (often using an ice-alcohol bath) or extraction to recover.[1][2][5] While recyclable, the mass loss during workup is higher than with solid resins.[1][2]

Experimental Protocols

Below are standardized protocols for a comparative Esterification reaction (e.g., synthesis of Fatty Acid Methyl Esters - FAME).

Protocol A: Homogeneous Catalysis with Pyridine-3,5-disulfonic Acid

Objective: High-speed conversion of free fatty acids.[1][2]

  • Preparation: Dissolve Pyridine-3,5-disulfonic acid (1-5 mol%) in the alcohol reactant (e.g., Methanol). Ensure complete dissolution; mild heating (40°C) may be required.[1][2]

  • Reaction: Add the carboxylic acid substrate.

  • Conditions: Reflux at the boiling point of the alcohol (e.g., 65°C for MeOH).[1][2]

    • Note: Due to the dual acidic protons, you may reduce the molar loading compared to mono-sulfonic acids.[2]

  • Monitoring: Track disappearance of the acid peak via TLC or GC-MS. Expect equilibrium within 1-3 hours .

  • Workup (Critical):

    • Cool the mixture to 0°C in an ice bath.

    • Add a non-polar solvent (Hexane/Ethyl Acetate) to extract the ester.[1][2]

    • Catalyst Recovery: PDSA is insoluble in non-polar solvents and may precipitate or remain in the aqueous/polar phase.[2] Filter the precipitate or separate the polar phase for re-concentration.[2]

Protocol B: Heterogeneous Catalysis with Amberlyst-15

Objective: Simplified workup and catalyst recycling.

  • Pre-treatment: Wash Amberlyst-15 beads with Methanol to remove moisture and manufacturing impurities.[1][2] Dry at 100°C for 2 hours if strictly anhydrous conditions are needed.

  • Loading: Add Amberlyst-15 (10-20 wt% relative to substrate) to the reaction vessel.

  • Reaction: Add carboxylic acid and alcohol.

  • Conditions: Reflux with vigorous mechanical stirring .

    • Caution: Magnetic stir bars can grind the beads into fine powder (attrition), clogging filters later.[1][2] Use an overhead stirrer if possible.

  • Monitoring: Reaction time is typically 6-12 hours (slower due to diffusion).[1][2]

  • Workup:

    • Stop stirring and let beads settle.

    • Decant the liquid product or filter through a coarse sintered glass funnel.[1][2]

    • Recycle: Wash beads with methanol and reuse directly.[1][2]

Decision Matrix: When to Use Which?

The following logic flow assists in selecting the appropriate catalyst for your specific drug development or synthesis challenge.

DecisionMatrixStartSelect Catalyst RequirementQ1Is the substrate bulky orsensitive to steric hindrance?Start->Q1Q2Is the reaction temperaturelimited (<120°C)?Q1->Q2NoPDSA_RecRecomendation:Pyridine-3,5-disulfonic Acid(High Activity, No Diffusion Limit)Q1->PDSA_RecYes (Bulky)Q3Is continuous flowprocessing required?Q2->Q3Yes (<120°C)Q2->PDSA_RecNo (>120°C needed)Q3->PDSA_RecNo (Batch/High Rate needed)Amb_RecRecomendation:Amberlyst-15(Easy Separation, Flow Compatible)Q3->Amb_RecYes (Flow)

Caption: Decision tree for catalyst selection. PDSA is favored for difficult substrates and high-temperature stability; Amberlyst is favored for process ease.[1][2]

Summary Data Table
MetricPyridine-3,5-disulfonic AcidAmberlyst-15
Reaction Rate (

)
High (Fast kinetics)Moderate (Diffusion limited)
Activation Energy (

)
Lower (e.g.,

20-40 kJ/mol reduction)
Higher
Substrate Tolerance High (Accepts bulky molecules)Low (Restricted by pore size)
Catalyst Recovery Crystallization/Extraction (Complex)Filtration (Simple)
Solvent Compatibility Polar/Aqueous systemsSwelling solvents preferred (MeOH, EtOH)
Cost Efficiency Higher cost/gram; lower loading neededLow cost; high reusability
References
  • MDPI . (2024).[1][2] Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts. Retrieved from [Link][1][2]

  • ResearchGate . (2025). Amberlyst 15 as a new and reusable catalyst for cellulose conversion.[1][2][6] Retrieved from [Link][1][2]

  • Google Patents . (1966).[1][2] US3267109A - Method for the preparation of 3,5-pyridinedisulfonic acid.[1][2][5] Retrieved from

comparative analysis of synthetic routes to Pyridine-3,5-disulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine-3,5-disulfonic acid is a critical intermediate in the synthesis of bioactive ligands, water-soluble organometallic catalysts, and pharmaceutical precursors. Its synthesis presents a classic chemoselectivity challenge: the pyridine ring is electron-deficient, making it resistant to Electrophilic Aromatic Substitution (EAS), yet susceptible to Nucleophilic Aromatic Substitution (


) at the halogenated positions.

This guide evaluates three distinct synthetic pathways:

  • The Legacy Route: Direct Mercury-Catalyzed Sulfonation (High yield, severe toxicity risks).

  • The Modern Route: Sulfodehalogenation of 3,5-Dihalopyridines (Green chemistry compliant, scalable).

  • The Oxidative Route: Oxidation of Pyridine-3,5-dithiol (High purity potential, multi-step burden).

Recommendation: For modern pharmaceutical and industrial applications, Route 2 (Sulfodehalogenation) is the superior protocol due to the elimination of mercury catalysts and improved safety profiles, despite the requirement for autoclaving.

Strategic Analysis of Synthetic Pathways

The synthesis of Pyridine-3,5-disulfonic acid is dictated by the electronic properties of the pyridine ring. The nitrogen atom withdraws electron density, deactivating the ring toward the electrophilic attack required for direct sulfonation.[1][2]

Reaction Landscape Visualization

ReactionLandscape Pyridine Pyridine Direct Route 1: Direct Sulfonation (Oleum/HgSO4, 230°C) Pyridine->Direct Electrophilic Substitution Dihalopyridine 3,5-Dichloropyridine SNAr Route 2: Sulfodehalogenation (Na2SO3, Cu Cat, 170°C) Dihalopyridine->SNAr Nucleophilic Substitution Dithiol Pyridine-3,5-dithiol Oxidation Route 3: Oxidation (H2O2/HNO3) Dithiol->Oxidation Functional Group Transformation Product Pyridine-3,5-disulfonic Acid Direct->Product SNAr->Product Oxidation->Product

Figure 1: Strategic overview of synthetic pathways. Route 2 offers the optimal balance of safety and efficiency.

Detailed Experimental Protocols

Route 1: Direct Mercury-Catalyzed Sulfonation (Legacy)

Mechanism: Electrophilic Aromatic Substitution (EAS) Status: Restricted (Due to Mercury toxicity)

This method utilizes the "forcing conditions" necessary to overcome the deactivation of the protonated pyridine ring.[2] Mercury(II) sulfate acts as a catalyst, likely forming an intermediate organomercury complex that lowers the activation energy for sulfonation.

Protocol:

  • Setup: Use a flame-dried 3-neck flask equipped with a mechanical stirrer, dropping funnel, and high-temperature reflux condenser.

  • Reagent Addition: Charge 225g of Oleum (65%

    
    )  into the flask. Cool to <40°C.[3][4]
    
  • Addition: Slowly add 100g of Pyridine dropwise. Caution: Exothermic.

  • Catalysis: Add 1.5g of Mercury(II) Sulfate (

    
    ) .
    
  • Reaction Stage 1: Heat to 170°C for 12 hours.

  • Reaction Stage 2: Add an additional 75g of Oleum. Raise temperature to 230-240°C for 14 hours.

  • Workup: Cool to 10°C. Quench carefully into crushed ice/methanol. The product precipitates as the disulfonic acid or can be isolated as the barium salt.[3]

Critical Analysis:

  • Pros: Direct access from cheap starting material (pyridine).

  • Cons: Requires

    
     catalyst; extreme temperatures; disposal of acidic mercury waste is cost-prohibitive in modern contexts.
    
Route 2: Metal-Catalyzed Sulfodehalogenation (Recommended)

Mechanism: Nucleophilic Aromatic Substitution (


) / Ullmann-Type Coupling
Status: Preferred  (Scalable & Green)

This route bypasses the electronic deactivation of pyridine by utilizing the halogenated precursor. The reaction is a displacement of chloride/bromide by sulfite ions, often facilitated by Copper (I) catalysis in an aqueous medium.

Protocol:

  • Precursor: Start with 3,5-Dichloropyridine (commercially available or synthesized from chloral/acrylonitrile).

  • Solvent System: Prepare a solution of water and ethanol (3:1 ratio).

  • Reagents: Add 3,5-Dichloropyridine (1.0 eq), Sodium Sulfite (

    
    , 2.5 eq) , and Copper(I) Chloride (5 mol%)  as catalyst.
    
  • Reaction: Seal in a stainless steel autoclave . Heat to 170-180°C under autogenous pressure (approx. 5-8 bar) for 18-24 hours.

  • Workup:

    • Cool to room temperature.

    • Filter off any insoluble copper residues.

    • Acidify the filtrate with concentrated HCl to pH < 1.

    • Concentrate under reduced pressure to crystallize the product.

Mechanistic Insight (Graphviz):

Mechanism Start 3,5-Dichloropyridine Complex π-Complex / Meisenheimer-like Intermediate Start->Complex + Na2SO3 + CuCl (cat) Transition Transition State (Cu-stabilized) Complex->Transition 170°C / Pressure Product Pyridine-3,5-disulfonic Acid Transition->Product - NaCl

Figure 2: Simplified mechanistic flow of the copper-catalyzed sulfodehalogenation.

Critical Analysis:

  • Pros: Mercury-free; high atom economy; milder workup; higher regioselectivity (defined by the starting material).

  • Cons: Requires high-pressure equipment (autoclave).

Comparative Performance Data

The following table summarizes the performance metrics of the discussed routes based on industrial benchmarks.

MetricRoute 1: Direct SulfonationRoute 2: SulfodehalogenationRoute 3: Oxidation of Thiols
Primary Reagents Pyridine, Oleum,

3,5-Dichloropyridine,

Pyridine-3,5-dithiol,

Temperature 230 - 240°C170 - 180°C60 - 80°C
Pressure AtmosphericHigh Pressure (Autoclave)Atmospheric
Typical Yield 45 - 58%65 - 75%>80% (Step 2 only)
Atom Economy Low (Large excess acid)HighMedium
Safety Profile Poor (Hg toxicity, fuming acid)Good (Standard pressure risks)Moderate (Peroxide risks)
Scalability Difficult (Waste disposal)ExcellentLimited by precursor cost

References

  • Duesel, B. F., & Scarano, L. S. (1966). U.S. Patent No. 3,267,109: Method for the preparation of 3,5-pyridinedisulfonic acid.[3][5] U.S. Patent and Trademark Office. Retrieved from

  • Kysela, E., et al. (1992). U.S. Patent No. 5,082,944: Production of pyridine-3-sulfonic acid. U.S. Patent and Trademark Office.

Sources

Safety Operating Guide

Operational Guide: Pyridine-3,5-disulfonic Acid Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Classification: Corrosive Solid (Acidic), Organic.[1] Primary Waste Stream: Hazardous Chemical Waste (Incineration).[1] RCRA Status: Characteristic Waste (D002 Corrosivity); Potential D038 (Pyridine) depending on degradation/local interpretation.[1]

This guide provides a rigorous technical framework for the safe handling and disposal of Pyridine-3,5-disulfonic acid (CAS: 13069-04-0) .[1][2] As a Senior Application Scientist, I emphasize that while the sulfonic acid moieties drive the immediate corrosive hazard, the pyridine ring necessitates strict control over environmental release to prevent aquatic toxicity and regulatory violations regarding aromatic amines.[1]

Chemical Profile & Hazard Causality

To handle this compound safely, one must understand the molecular origins of its hazards.

  • Acidic Potency: The presence of two sulfonic acid groups (

    
    ) at the 3 and 5 positions creates a highly electron-deficient pyridine ring.[1] These groups are strong acids (
    
    
    
    ), making the solid and its solutions capable of causing immediate, irreversible tissue damage (chemical burns).[1]
  • Thermal Stability: Unlike simple mineral acids, the aromatic core provides thermal stability, meaning this compound does not easily degrade in standard waste streams.[1] It contributes significantly to Chemical Oxygen Demand (COD) if released into wastewater.[1]

  • Hygroscopicity: The compound actively scavenges atmospheric moisture, leading to "caking" and the formation of concentrated acidic surface films on the solid.

Technical Data Summary
PropertyValueOperational Implication
CAS Number 13069-04-0Use for waste manifesting.[1][2]
Physical State White to off-white crystalline powderDust inhalation hazard; hygroscopic handling required.[1][2]
Solubility High (Water)Rapid dissolution facilitates skin absorption and environmental mobility.[2]
Acidity (pH) < 1.0 (in 1M solution)Corrosive (D002) .[1][2] Incompatible with bases and oxidizers.[1]
Molecular Weight 239.22 g/mol N/A

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" advice is insufficient for disulfonic acids.[1] The high polarity and acidity require specific barrier protection.[1]

  • Eye/Face: ANSI Z87.1 Chemical Splash Goggles are mandatory.[1] A face shield is required during solution preparation or spill cleanup to protect against exothermic spattering.[1]

  • Hand Protection:

    • Standard Handling: Nitrile gloves (minimum 0.11 mm thickness).[1]

    • Spill/Immersion: Double-gloving or Neoprene/Butyl rubber gloves are recommended due to the acid's permeation potential.[1]

  • Respiratory: If handling open powder outside a fume hood, a P100 particulate respirator is required to prevent inhalation of acidic dust, which causes severe respiratory tract irritation.[1]

Disposal Decision Logic

The following decision tree illustrates the correct workflow for determining the disposal path. Note that drain disposal is generally prohibited for this compound despite water solubility, due to local POTW (Publicly Owned Treatment Works) restrictions on aromatic sulfonates.[1]

DisposalLogic Start Waste Generation: Pyridine-3,5-disulfonic Acid StateCheck Physical State? Start->StateCheck SolidStream Solid Waste (Pure or Contaminated) StateCheck->SolidStream LiquidStream Aqueous Solution (Reaction Mix/Mother Liquor) StateCheck->LiquidStream LabPack PROTOCOL A: Solid Waste Lab Pack (Incineration) SolidStream->LabPack Preferred SpillCheck Is this a Spill? LiquidStream->SpillCheck SpillCheck->LabPack Standard Waste Neutralization PROTOCOL B: Controlled Neutralization (Spill/Pre-treatment) SpillCheck->Neutralization Spill Cleanup Only WasteTag Tag as: Corrosive, Acidic, Organic LabPack->WasteTag Neutralization->LabPack Solidified Residue

Figure 1: Decision matrix for selecting the appropriate waste stream.[1] Note that neutralization is primarily a stabilization technique for spills, not a standard drain-disposal method.[1][2]

Detailed Disposal Protocols

Protocol A: Commercial Disposal (Lab Pack) - The Standard

This is the required method for bulk chemical disposal to ensure compliance with RCRA regulations.[1]

  • Container Selection: Use a chemically compatible container (HDPE or Glass).[1] Do not use metal containers due to rapid corrosion.[1]

  • Segregation: Isolate from strong bases (e.g., Sodium Hydroxide), oxidizers (e.g., Nitric Acid), and cyanides.[1]

  • Labeling:

    • Chemical Name: Pyridine-3,5-disulfonic acid.[1][3][4][5]

    • Hazards: Corrosive, Irritant.[1]

    • Composition: 100% (if pure).[1]

  • Storage: Store in a secondary containment tray in a corrosive/acid cabinet until scheduled pickup.

Protocol B: Controlled Neutralization (Spill Response Only)

WARNING: This process is highly exothermic.[1] This protocol is intended for spill cleanup or waste volume reduction prior to solidification.[1] Do not discharge into sewer systems unless explicitly authorized by your facility's environmental permit.[1]

Reagents Required:

  • Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ) - Preferred over NaOH to moderate pH change.[1][2]
  • pH strips or meter.[1]

  • Ice bath (for quantities > 10g).[1]

Workflow:

  • Containment: Isolate the spill area. Ensure fume hood ventilation is active.

  • Dilution: If the waste is solid, carefully dissolve it in water (approx. 1:10 ratio) to create a heat sink.[1] Always add acid to water , never water to acid.[1]

  • Titration:

    • Slowly add the base (Sodium Carbonate) to the acid solution.[1]

    • Observation: Expect fizzing (

      
       release).[1] Wait for effervescence to cease before adding more.
      
    • Thermal Management: Monitor temperature.[1] If the solution boils, stop and add ice.

  • Endpoint: Continue until pH reaches 6.0 – 8.0.

  • Final Disposal: Absorb the neutralized liquid with vermiculite or clay litter.[1] Scoop into a waste container and tag as "Non-regulated chemical waste" (or Hazardous depending on local pyridine rules).[1]

NeutralizationWorkflow Step1 1. Dilute Acid (Add to Water) Step2 2. Ice Bath (Control Enthalpy) Step1->Step2 Step3 3. Add Base (Slowly: CO2 Release) Step2->Step3 Step4 4. Check pH (Target: 6-8) Step3->Step4 Step4->Step3 pH < 6 Step5 5. Absorb & Bin (Vermiculite) Step4->Step5 pH 6-8

Figure 2: Step-by-step workflow for neutralizing acidic spills. Note the feedback loop at Step 4 to ensure neutrality.

Regulatory Framework (US Focus)[1][2]

  • RCRA (Resource Conservation and Recovery Act):

    • D002 (Corrosivity): Aqueous solutions with pH

      
       2 are hazardous waste.[1]
      
    • U-List (Pyridine): Pyridine is listed as U196 .[1] While Pyridine-3,5-disulfonic acid is a derivative, strict adherence to "Cradle-to-Grave" liability suggests treating it with the same caution as the parent compound to avoid ambiguity during audits.[1][2]

  • DOT (Department of Transportation): [1]

    • Shipping Name: Corrosive liquid, acidic, organic, n.o.s. (Pyridine-3,5-disulfonic acid).[1][2][3][4][5][6][7]

    • Hazard Class: 8.[1][8][9]

    • UN Number: UN 3265 (Liquid) or UN 2585 (Solid - Alkyl sulfonic acids).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 26039, Pyridine-3,5-disulfonic acid.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Pyridine-3,5-disulfonic Acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.